Product packaging for Adenosine-d1(Cat. No.:)

Adenosine-d1

Cat. No.: B15145409
M. Wt: 268.25 g/mol
InChI Key: OIRDTQYFTABQOQ-DPPLAPKHSA-N
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Description

Adenosine-d1 is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 268.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O4 B15145409 Adenosine-d1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N5O4

Molecular Weight

268.25 g/mol

IUPAC Name

(3R,4S,5R)-2-(2-deuterio-6-imino-3H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10?/m1/s1/i2D

InChI Key

OIRDTQYFTABQOQ-DPPLAPKHSA-N

Isomeric SMILES

[2H]C1=NC(=N)C2=C(N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=NC(=N)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Adenosine-d1 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Adenosine-d1

This compound is a deuterated form of adenosine, a ubiquitous endogenous purine nucleoside. In this compound, a single hydrogen atom is replaced by its stable isotope, deuterium. This isotopic substitution results in a molecule that is chemically very similar to adenosine but has a higher molecular weight. This key difference allows for its use as an internal standard in quantitative analysis by mass spectrometry, a technique widely employed in pharmaceutical research and development.

Stable isotope-labeled compounds like this compound are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The use of deuterium can sometimes influence the metabolic profile and pharmacokinetics of a drug, a phenomenon that is an active area of research. For analytical purposes, this compound serves as an ideal internal standard for the accurate quantification of endogenous or administered adenosine in various biological matrices. Its co-elution with the unlabeled analyte and distinct mass-to-charge ratio (m/z) in mass spectrometry ensures precise and accurate measurements.

This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its use in experimental protocols relevant to researchers, scientists, and drug development professionals.

Chemical and Physical Properties of this compound

The chemical and physical properties of this compound are very similar to those of unlabeled adenosine, with the primary difference being its molecular weight due to the presence of a deuterium atom.

PropertyValueReference
Molecular Formula C₁₀H₁₂DN₅O₄[1][2]
Molecular Weight 268.25 g/mol [1][2]
CAS Number 109923-50-4[1][2]
Appearance White to off-white solid[1]
Melting Point 233-234 °C (for unlabeled adenosine)[3]
Solubility Slightly soluble in water, soluble in hot water, practically insoluble in ethanol. Soluble in dimethyl sulfoxide (DMSO).[1]
Purity Typically >98%[1]

Experimental Protocols

General Synthesis of this compound

While specific, detailed proprietary synthesis methods may vary between manufacturers, a general approach for the deuteration of adenosine can be inferred from established chemical principles and literature on the synthesis of deuterated nucleosides. One common method involves hydrogen-deuterium exchange reactions.

Principle: This method relies on the exchange of a proton for a deuteron from a deuterium source, often catalyzed by an acid or a base, or facilitated by a metal catalyst. For adenosine, the C-H bond at the C2 or C8 position of the purine ring is a potential site for deuteration.

Generalized Protocol:

  • Starting Material: High-purity adenosine.

  • Deuterium Source: Deuterated water (D₂O), deuterated acids (e.g., DCl), or deuterium gas (D₂).

  • Catalyst: A suitable catalyst, such as a palladium-based catalyst (e.g., Pd/C) for reactions involving D₂ gas, or an acid/base for exchange in a deuterated solvent.

  • Reaction Conditions: The reaction is typically carried out in a sealed vessel under an inert atmosphere (e.g., argon or nitrogen) if using a metal catalyst. The temperature and reaction time are optimized to achieve the desired level of deuteration. For example, heating adenosine in D₂O with a catalyst can facilitate the exchange.

  • Purification: After the reaction, the product is purified to remove the catalyst and any unreacted starting material. This is commonly achieved through techniques such as column chromatography (e.g., silica gel or reversed-phase) or recrystallization.

  • Characterization: The final product, this compound, is characterized to confirm its identity and purity. This is typically done using:

    • Mass Spectrometry (MS): To confirm the incorporation of one deuterium atom by observing the expected increase in molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the disappearance of a proton signal at the site of deuteration, while ²H NMR will show a signal corresponding to the incorporated deuterium.

G cluster_synthesis Synthesis Workflow for this compound start Start: High-Purity Adenosine reaction Deuteration Reaction (e.g., H-D Exchange) start->reaction Add Deuterium Source & Catalyst purification Purification (e.g., Chromatography) reaction->purification Crude Product characterization Characterization (MS, NMR) purification->characterization Purified Product end End: this compound characterization->end Verified Product

Caption: A generalized workflow for the synthesis of this compound.

Quantification of Adenosine using this compound as an Internal Standard by LC-MS/MS

This protocol describes a method for the accurate quantification of adenosine in a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Adenosine standard

  • This compound (internal standard)

  • Biological matrix (e.g., plasma, cell lysate)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of adenosine in a suitable solvent (e.g., water or methanol).

    • Prepare a stock solution of this compound in the same solvent.

    • Create a series of calibration standards by spiking known concentrations of the adenosine stock solution into the biological matrix.

    • Add a fixed concentration of the this compound internal standard stock solution to each calibration standard and to the unknown samples.

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To precipitate proteins, add a volume of cold acetonitrile (containing the this compound internal standard) to the sample (e.g., a 3:1 ratio of ACN to sample).

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • For cleaner samples, an optional Solid Phase Extraction (SPE) step can be performed at this stage.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: A suitable reversed-phase column (e.g., C18).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate adenosine from other matrix components.

      • Flow Rate: Optimized for the column dimensions.

      • Injection Volume: Typically 5-10 µL.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Adenosine: Monitor the transition of the precursor ion (m/z) to a specific product ion. For adenosine, a common transition is m/z 268.1 → 136.1.

        • This compound: Monitor the transition of the precursor ion (m/z) to the same product ion. For this compound, the transition would be m/z 269.1 → 136.1.

      • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both adenosine and this compound in the chromatograms.

    • Calculate the peak area ratio of adenosine to this compound for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the adenosine standards.

    • Determine the concentration of adenosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_lcms LC-MS/MS Workflow for Adenosine Quantification sample_prep Sample Preparation (Protein Precipitation, Extraction) lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation Inject Reconstituted Sample ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection Eluted Analytes data_analysis Data Analysis (Calibration Curve, Quantification) ms_detection->data_analysis Peak Area Data result Result: Adenosine Concentration data_analysis->result Calculated Concentration

Caption: A typical workflow for quantifying adenosine using LC-MS/MS.

Adenosine Signaling Pathways and the Role of this compound

Adenosine plays a crucial role in cellular signaling by activating four subtypes of G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are widely distributed throughout the body and are involved in various physiological processes, including neurotransmission, cardiac function, inflammation, and immune responses.

  • A₁ and A₃ Receptors: These receptors are typically coupled to inhibitory G proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. They can also activate potassium channels and inhibit calcium channels.

  • A₂ₐ and A₂ₑ Receptors: These receptors are coupled to stimulatory G proteins (Gs). Their activation leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cAMP levels.

The use of this compound in studying these pathways is primarily as a tracer to understand the metabolism and fate of adenosine. By using LC-MS/MS, researchers can distinguish between endogenous adenosine and exogenously applied this compound, allowing for precise measurements of adenosine uptake, release, and turnover in cells and tissues. This is critical for understanding how adenosine levels are regulated and how they influence signaling through its receptors in both normal and pathological conditions.

G cluster_pathway Adenosine Signaling Pathway cluster_receptors Adenosine Receptors cluster_effectors Downstream Effectors Adenosine Adenosine A1 A1 Adenosine->A1 A3 A3 Adenosine->A3 A2A A2A Adenosine->A2A A2B A2B Adenosine->A2B AC_inhib Adenylyl Cyclase (Inhibition) A1->AC_inhib A3->AC_inhib AC_stim Adenylyl Cyclase (Stimulation) A2A->AC_stim A2B->AC_stim cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Physiological_Response Physiological Response cAMP_dec->Physiological_Response cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_inc->Physiological_Response

Caption: A simplified diagram of the major adenosine signaling pathways.

Conclusion

This compound is a critical tool for researchers and drug development professionals. Its primary application as an internal standard in LC-MS/MS assays allows for the precise and accurate quantification of adenosine in complex biological matrices. This capability is essential for a wide range of studies, from basic research into adenosine's physiological roles to the development of new therapeutics that target adenosine signaling pathways. The detailed protocols and information provided in this guide offer a solid foundation for the effective use of this compound in a research setting.

References

Unveiling the Isotopic Fingerprint: A Technical Guide to Adenosine and Adenosine-d1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biomedical research and pharmaceutical development, the use of isotopically labeled compounds is a cornerstone for elucidating metabolic pathways, quantifying endogenous molecules, and understanding drug disposition. Adenosine, a ubiquitous purine nucleoside with critical roles in cellular signaling and energy metabolism, is frequently studied using its deuterated analog, Adenosine-d1. This technical guide provides an in-depth exploration of the physical and chemical distinctions between Adenosine and this compound, offering a comprehensive resource for researchers employing these molecules in their studies.

Core Physical and Chemical Properties: A Comparative Analysis

The fundamental difference between Adenosine and this compound lies in the substitution of a single protium (¹H) atom with a deuterium (²H or D) atom. This seemingly minor alteration imparts subtle yet significant changes to the molecule's physical and chemical characteristics. The primary distinction is an increase in molecular weight for the deuterated form.

PropertyAdenosineThis compound
Molecular Formula C₁₀H₁₃N₅O₄C₁₀H₁₂DN₅O₄
Molecular Weight 267.24 g/mol [1][2][3]268.25 g/mol [4][5]
CAS Number 58-61-7[1][2][3]109923-50-4[4][5]
Melting Point 234-236 °C[1][3]Not explicitly available, but expected to be very similar to Adenosine.
Appearance White crystalline powder[6]White to off-white solid[4]
Solubility Slightly soluble in water, soluble in hot water, and practically insoluble in ethanol.[1]Expected to have very similar solubility to Adenosine.
Isotopic Enrichment Not ApplicableTypically ≥98 atom % D[7]

The substitution of hydrogen with deuterium, a heavier isotope, leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the lower zero-point energy of the C-D bond. This difference in bond strength can manifest as a kinetic isotope effect, where reactions involving the cleavage of the C-D bond proceed at a slower rate than those involving the C-H bond. This effect is a critical consideration in metabolic stability studies.

Experimental Methodologies for Characterization

The distinct mass of this compound makes it an invaluable tool as an internal standard in quantitative analysis by mass spectrometry. Furthermore, subtle differences in their spectroscopic profiles can be observed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the quantification of adenosine in biological matrices. The use of this compound as an internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

Sample Preparation:

  • Protein Precipitation: To a 100 µL plasma or tissue homogenate sample, add 300 µL of ice-cold acetonitrile containing a known concentration of this compound.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 98% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Adenosine: m/z 268.1 → 136.1

    • This compound: m/z 269.1 → 137.1

  • Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.

The one-mass-unit difference in the precursor and product ions allows for the precise and independent quantification of endogenous Adenosine and the this compound internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to distinguish between Adenosine and this compound, although the differences are more subtle than in mass spectrometry. In ¹H NMR, the signal corresponding to the proton that has been replaced by deuterium in this compound will be absent. In ¹³C NMR, the carbon atom bonded to the deuterium will exhibit a characteristic triplet splitting pattern due to spin-spin coupling with the deuterium nucleus (spin I=1), and its chemical shift may be slightly altered compared to the corresponding carbon in Adenosine.

Sample Preparation:

  • Dissolve 5-10 mg of the sample (Adenosine or this compound) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled ¹³C experiment.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.

Adenosine Signaling Pathways

Adenosine exerts its physiological effects by binding to four G-protein coupled receptors: A₁, A₂ₐ, A₂ᵦ, and A₃. The activation of these receptors triggers distinct intracellular signaling cascades.

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_receptors Adenosine Receptors cluster_intracellular Intracellular Signaling Adenosine Adenosine A1 A₁ Receptor Adenosine->A1 A2A A₂ₐ Receptor Adenosine->A2A A2B A₂ᵦ Receptor Adenosine->A2B A3 A₃ Receptor Adenosine->A3 Gi Gᵢ A1->Gi PLC Phospholipase C A1->PLC Gs Gₛ A2A->Gs A2B->Gs A3->Gi A3->PLC AC Adenylyl Cyclase Gi->AC Gs->AC cAMP ↓ cAMP AC->cAMP Inhibited cAMP_inc ↑ cAMP AC->cAMP_inc Activated IP3_DAG ↑ IP₃/DAG PLC->IP3_DAG

Caption: Adenosine receptor signaling pathways.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of adenosine in a biological sample using this compound as an internal standard.

Experimental_Workflow start Biological Sample (e.g., Plasma) add_is Spike with This compound (Internal Standard) start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis

Caption: Workflow for LC-MS/MS quantification of adenosine.

Logical Relationship of Isotopic Labeling

The use of this compound is predicated on the logical relationship between the analyte and the internal standard.

Logical_Relationship cluster_compounds Compounds cluster_properties Key Properties cluster_application Application adenosine Adenosine (Analyte) MW: 267.24 chem_prop Nearly Identical Chemical Properties adenosine->chem_prop mass_diff Distinct Mass adenosine->mass_diff adenosine_d1 This compound (Internal Standard) MW: 268.25 adenosine_d1->chem_prop adenosine_d1->mass_diff coelution Co-elution in Chromatography chem_prop->coelution ms_detection Differential Detection by Mass Spectrometry mass_diff->ms_detection quantification Accurate Quantification coelution->quantification ms_detection->quantification

Caption: Rationale for using this compound as an internal standard.

References

A Technical Guide to High-Purity Adenosine-d1 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the commercial landscape, analytical methodologies, and biological significance of deuterated adenosine.

This technical guide provides a comprehensive overview of high-purity Adenosine-d1, a critical tool for researchers, scientists, and drug development professionals. This document details the commercial availability of this stable isotope-labeled nucleoside, outlines key experimental protocols for its quantification and analysis, and visually maps its engagement in crucial biological signaling pathways.

Commercial Availability and Purity

The quality of isotopically labeled standards is paramount for accurate and reproducible experimental outcomes. High-purity this compound is available from several commercial suppliers, with specifications varying in terms of chemical purity and isotopic enrichment. Below is a comparative summary of offerings from prominent vendors.

SupplierProduct NameChemical Purity (by HPLC)Isotopic Enrichment
MedchemExpressThis compound99.72%[1]99.5%[1]
CDN IsotopesAdenosine-2-d1Not Specified98 atom % D

Experimental Protocols

The utility of this compound in research is intrinsically linked to the analytical methods employed for its detection and quantification. This section provides detailed methodologies for key experiments.

Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for quantifying nucleosides like adenosine in complex biological matrices. This compound serves as an ideal internal standard for the accurate quantification of endogenous adenosine.

Sample Preparation (from Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the desired concentration of this compound as an internal standard.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the adenosine and this compound, and transfer it to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly over several minutes to elute the analytes.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is generally employed.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for adenosine detection.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for adenosine and this compound to ensure selectivity and sensitivity.

      • Adenosine: m/z 268.1 → 136.1

      • This compound: m/z 269.1 → 136.1

    • Data Analysis: The peak area ratio of adenosine to this compound is used to construct a calibration curve and quantify the amount of endogenous adenosine in the sample.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the isotopic enrichment of deuterated compounds.

Methodology:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum. The signal corresponding to the proton at the deuterated position will show a reduced intensity compared to the corresponding signal in an unlabeled adenosine standard.

  • Integration and Calculation:

    • Integrate the signal of the proton at the deuterated position and a well-resolved, non-deuterated proton signal within the same molecule.

    • Compare the integral ratio to that of an unlabeled adenosine standard.

    • The percentage of deuterium incorporation can be calculated based on the reduction in the integral value of the proton at the labeled position.

Visualizing Biological Roles and Workflows

Diagrams are essential tools for understanding complex biological processes and experimental procedures. The following visualizations, created using the DOT language, illustrate key aspects of adenosine signaling and a typical experimental workflow.

cluster_A1R Adenosine A1 Receptor Signaling cluster_A2AR Adenosine A2A Receptor Signaling A1R Adenosine A1 Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Adenosine Adenosine Adenosine->A1R A2AR Adenosine A2A Receptor Adenosine->A2AR Gs Gs Protein A2AR->Gs Activates AC2 Adenylyl Cyclase Gs->AC2 Activates cAMP2 cAMP AC2->cAMP2 Production Increased PKA2 Protein Kinase A cAMP2->PKA2 Activation Increased

Adenosine A1 and A2A Receptor Signaling Pathways

cluster_workflow Experimental Workflow: Quantification of Adenosine using this compound start Biological Sample (e.g., Plasma) step1 Spike with This compound (Internal Standard) start->step1 step2 Protein Precipitation (e.g., Acetonitrile) step1->step2 step3 Centrifugation step2->step3 step4 Supernatant Evaporation step3->step4 step5 Reconstitution step4->step5 step6 LC-MS/MS Analysis step5->step6 end Data Analysis and Quantification step6->end

LC-MS/MS Quantification Workflow

Conclusion

High-purity this compound is an indispensable tool in modern biomedical research and drug development. Its use as an internal standard ensures the accuracy of quantitative studies, while its application as a tracer enables the elucidation of complex metabolic pathways. A thorough understanding of its commercial sources, analytical methodologies, and biological context, as outlined in this guide, is crucial for its effective implementation in the laboratory.

References

Applications of Deuterated Nucleosides in Biomedical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biomedical research and drug development, the quest for more effective and safer therapeutic agents is perpetual. One innovative strategy that has gained significant traction is the site-specific replacement of hydrogen atoms with their stable isotope, deuterium, in drug molecules. This seemingly subtle modification can have profound effects on a molecule's metabolic stability, pharmacokinetic profile, and utility as a research tool. This technical guide delves into the core applications of deuterated nucleosides, a class of molecules fundamental to life and medicine, in various domains of biomedical research.

Deuterated nucleosides are analogues of natural nucleosides where one or more hydrogen atoms have been replaced by deuterium. This substitution increases the mass of the molecule and, more importantly, strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength is the basis of the kinetic isotope effect (KIE), which can significantly alter the rate of chemical reactions, including enzymatic metabolism.[1] This guide will explore the multifaceted applications of these unique molecules, from enhancing the therapeutic properties of antiviral and anticancer drugs to their use as sophisticated tools in structural biology and analytical biochemistry.

Enhancing Therapeutic Efficacy and Safety

The primary therapeutic application of deuterated nucleosides lies in the strategic modification of their metabolic pathways to improve their pharmacokinetic and safety profiles.[2] By replacing hydrogen with deuterium at sites of metabolic vulnerability, the rate of drug metabolism can be slowed, leading to several potential advantages.[2][3]

The Kinetic Isotope Effect in Drug Metabolism

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in the reactants is replaced with one of its isotopes.[1] In the context of drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[1] The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, requiring more energy to break.[1] Consequently, replacing a hydrogen atom with deuterium at a metabolic "soft spot" can significantly slow down the rate of metabolism.[2] This can lead to:

  • Increased drug exposure: A slower metabolism can result in a longer half-life (t½) and a higher area under the curve (AUC), meaning the drug remains at therapeutic concentrations in the body for a longer period.[2]

  • Reduced dosing frequency: A longer half-life may allow for less frequent administration of the drug, improving patient compliance.[2]

  • Improved safety profile: By slowing metabolism, the formation of potentially toxic metabolites can be reduced.[2] Furthermore, lower peak plasma concentrations (Cmax) can be achieved while maintaining therapeutic efficacy, potentially reducing dose-dependent side effects.[4][5]

  • Altered metabolic pathways: Deuteration can sometimes redirect metabolism away from pathways that produce harmful metabolites towards less toxic routes.[6]

Case Study: Deutetrabenazine

A prime example of the successful application of deuteration is deutetrabenazine (Austedo®), a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease.[5] While not a nucleoside, the principles of its improved pharmacokinetic profile are directly applicable. Deuteration of the methoxy groups in tetrabenazine significantly slows its metabolism by CYP2D6.[4][5] This results in a longer half-life of its active metabolites, reduced peak plasma concentrations, and less frequent dosing compared to the non-deuterated parent drug, leading to an improved safety and tolerability profile.[4][5][7]

Table 1: Comparative Pharmacokinetic Parameters of Tetrabenazine and Deutetrabenazine Metabolites [4][5]

ParameterTetrabenazine (25 mg)Deutetrabenazine (25 mg)Fold Change
Total (α+β)-HTBZ Cmax (ng/mL) ~100~60~0.6
Total (α+β)-HTBZ AUCinf (ng·h/mL) ~500~1000~2.0
Total (α+β)-HTBZ t1/2 (h) ~5~10~2.0

Data are approximate values derived from published studies for illustrative purposes.

Deuterated Nucleoside Antivirals and Anticancer Agents

The principles demonstrated by deutetrabenazine are being actively applied to the development of deuterated nucleoside analogues for antiviral and anticancer therapies. Many nucleoside drugs, such as gemcitabine (anticancer), zidovudine (anti-HIV), and tenofovir (anti-HIV and anti-HBV), undergo extensive metabolism that can limit their efficacy and contribute to toxicity.

While direct comparative pharmacokinetic data for deuterated versus non-deuterated versions of these specific nucleosides from head-to-head clinical trials are not yet widely available in the public domain, preclinical studies and the established principles of the kinetic isotope effect suggest that deuteration of these molecules could lead to significant clinical benefits. For instance, a deuterated version of the antiviral remdesivir's parent nucleoside, GS-441524, has been synthesized and evaluated for its anti-SARS-CoV-2 activity.[8]

Table 2: Pharmacokinetic Parameters of Select Non-Deuterated Nucleoside Drugs [9][10][11][12][13]

DrugIndicationHalf-life (t1/2)BioavailabilityKey Metabolic PathwaysPotential Benefits of Deuteration
Gemcitabine Pancreatic, Lung Cancer5–20 min (plasma)IV administrationDeamination by cytidine deaminase (CDA) to inactive dFdUIncreased half-life, reduced formation of inactive metabolite.
Zidovudine (AZT) HIV~1.1 h~64%Glucuronidation by UGT enzymes, reduction of the azido group.[1][14][15]Increased bioavailability, longer half-life, potentially reduced toxicity from metabolites.
Tenofovir Disoproxil Fumarate (TDF) HIV, HBV~17 h (serum)~25% (fasting)Hydrolysis to tenofovir, then phosphorylation.Improved oral bioavailability, potentially altered tissue distribution.

These data represent the non-deuterated forms. Deuteration at metabolically active sites is expected to increase half-life and alter metabolic profiles.

Applications in Structural Biology: NMR Spectroscopy

Deuterated nucleosides are invaluable tools in nuclear magnetic resonance (NMR) spectroscopy for determining the three-dimensional structures of RNA and DNA. The complexity of NMR spectra increases significantly with the size of the biomolecule, leading to severe signal overlap that makes structure determination challenging.[16]

Selective deuteration simplifies NMR spectra by replacing protons (¹H) with deuterium (²H). Since deuterium has a different gyromagnetic ratio and resonates at a different frequency, the signals from the deuterated positions are effectively removed from the ¹H NMR spectrum.[16] This spectral simplification allows for:

  • Unambiguous resonance assignment: By eliminating specific proton signals, the remaining signals can be more easily assigned to their respective atoms in the nucleic acid structure.

  • Determination of through-space proximities: Nuclear Overhauser effect (NOE) experiments, which are crucial for determining the distances between protons, become less crowded and easier to interpret.[16]

  • Studies of larger biomolecules: The reduction in spectral complexity and improved relaxation properties of deuterated molecules enable the study of larger RNA and DNA molecules that would otherwise be intractable by NMR.[16]

Applications in Analytical Methods: Mass Spectrometry

Deuterated nucleosides serve as ideal internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[17][18] In quantitative MS, an internal standard is a compound of known concentration that is added to a sample to correct for variations in sample preparation, injection volume, and instrument response.[19]

An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the mass spectrometer. Deuterated compounds fit this requirement perfectly as they:

  • Co-elute with the analyte: Due to their nearly identical chemical properties, deuterated standards have very similar retention times in liquid chromatography to their non-deuterated counterparts.[19]

  • Exhibit similar ionization efficiency: They behave almost identically in the mass spectrometer's ion source, minimizing analytical variability.[19]

  • Are easily distinguished by mass: The mass difference between the deuterated standard and the non-deuterated analyte is readily detected by the mass spectrometer.[19]

The use of deuterated nucleosides as internal standards significantly improves the accuracy and precision of quantitative assays for nucleosides and nucleotides in biological matrices.[17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated nucleosides.

Enzymatic Synthesis of Deuterated Ribonucleosides

This protocol is based on the one-pot enzymatic synthesis of ribonucleoside triphosphates (NTPs) from a deuterated ribose precursor.[4]

Materials:

  • Deuterated D-ribose (e.g., [1'-²H]-D-ribose)

  • ATP, 3-Phosphoglyceric acid (3-PGA)

  • Adenine, Guanine, Uracil

  • Enzymes: Ribokinase, PRPP synthetase, Myokinase, Pyruvate kinase, Enolase, 3-phosphoglycerate mutase, Adenine phosphoribosyltransferase (APRT), Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), Uracil phosphoribosyltransferase (UPRT), Nucleoside monophosphate kinase (NMPK), Guanylate kinase (GK)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂, KCl)

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, combine the reaction buffer, deuterated D-ribose, ATP, and 3-PGA.

  • Enzyme Addition (Part 1): Add the enzymes required for the synthesis of phosphoribosyl pyrophosphate (PRPP): Ribokinase, PRPP synthetase, Myokinase, Pyruvate kinase, Enolase, and 3-phosphoglycerate mutase.

  • Incubation (PRPP Synthesis): Incubate the reaction mixture at 37°C for 2-4 hours to allow for the synthesis of deuterated PRPP.

  • Enzyme and Base Addition (Part 2 - Parallel Reactions):

    • For ATP synthesis: To an aliquot of the PRPP reaction mixture, add adenine and APRT.

    • For GTP synthesis: To another aliquot, add guanine, HGPRT, and GK.

    • For UTP synthesis: To a third aliquot, add uracil and UPRT.

  • NMPK Addition: Add NMPK to all three reaction mixtures.

  • Incubation (NTP Synthesis): Incubate all reaction mixtures at 37°C. Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by HPLC. The reaction is typically complete within 5-24 hours, depending on the nucleotide.[4]

  • Purification: Purify the deuterated NTPs from the reaction mixture using anion-exchange chromatography or reversed-phase HPLC.[4]

Metabolic Labeling of Cells with Deuterated Nucleosides and LC-MS Analysis

This protocol describes the incorporation of a deuterated nucleoside into cellular RNA and subsequent analysis by LC-MS.[20][21]

Materials:

  • Cell line of interest (e.g., HeLa cells)

  • Cell culture medium and supplements

  • Deuterated nucleoside (e.g., [5-²H]-uridine)

  • RNA extraction kit

  • Nucleoside digestion mix (e.g., containing nuclease P1 and alkaline phosphatase)

  • LC-MS grade solvents (water, acetonitrile, formic acid)

  • Deuterated internal standard for the target nucleoside

Procedure:

  • Cell Culture and Labeling:

    • Culture the cells to the desired confluency.

    • Replace the standard culture medium with a medium containing the deuterated nucleoside at a known concentration.

    • Incubate the cells for a specific period to allow for the incorporation of the labeled nucleoside into newly synthesized RNA. The labeling time will depend on the turnover rate of the RNA species of interest.

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Digestion to Nucleosides:

    • Quantify the extracted RNA.

    • Digest a known amount of RNA (e.g., 1 µg) to its constituent nucleosides using a nucleoside digestion mix. This typically involves incubation at 37°C for 1-2 hours.[22]

  • Sample Preparation for LC-MS:

    • To the digested sample, add a known amount of the deuterated internal standard.

    • Precipitate proteins by adding cold methanol, vortexing, and centrifuging.[22]

    • Transfer the supernatant to a new tube and dry it down using a vacuum concentrator.[22]

    • Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 95:5 water:acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the sample onto an LC-MS/MS system.

    • Separate the nucleosides using a suitable chromatography method (e.g., reversed-phase or HILIC).

    • Detect and quantify the deuterated and non-deuterated nucleosides using multiple reaction monitoring (MRM) in the mass spectrometer.

NMR Spectroscopic Analysis of Deuterated RNA

This protocol provides a general guideline for preparing a deuterated RNA sample for NMR analysis.[23][24][25]

Materials:

  • Lyophilized deuterated RNA sample

  • NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O or 100% D₂O, pH 6.5)

  • High-quality NMR tubes

Procedure:

  • RNA Dissolution: Dissolve the lyophilized deuterated RNA in the NMR buffer to the desired concentration (typically 0.1-1.0 mM).

  • Sample Filtration: Filter the RNA solution through a small, low-protein-binding filter (e.g., 0.22 µm spin filter) directly into a clean, high-quality NMR tube to remove any particulate matter.

  • Annealing: To ensure proper folding, heat the RNA sample to 95°C for 5 minutes and then cool it down slowly to room temperature.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the probe for the specific nucleus being observed (¹H, ¹³C, or ¹⁵N).

    • Acquire a series of NMR experiments (e.g., 1D ¹H, 2D NOESY, 2D HSQC) to assign the resonances and determine the structure of the RNA. The simplified spectra resulting from deuteration will facilitate this process.[16]

Use of Deuterated Nucleosides as Internal Standards in LC-MS

This protocol outlines the general procedure for using a deuterated nucleoside as an internal standard for the quantification of its non-deuterated counterpart in a biological sample.[17][18][19]

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • Deuterated nucleoside internal standard of known concentration

  • Solvents for extraction (e.g., methanol, acetonitrile)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a known volume or mass of the biological sample, add a precise volume of the deuterated internal standard solution.

  • Extraction:

    • Perform a protein precipitation or liquid-liquid extraction to remove interfering substances from the sample matrix. A common method is to add 3-4 volumes of a cold organic solvent like methanol or acetonitrile, vortex, and then centrifuge to pellet the precipitated proteins.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in the mobile phase used for the LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Develop a chromatographic method that separates the analyte from other matrix components.

    • Create a mass spectrometry method that specifically monitors for at least one parent-to-fragment ion transition for both the analyte and the deuterated internal standard.

  • Quantification:

    • Generate a calibration curve by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio onto the calibration curve.

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes involving deuterated nucleosides.

Enzymatic Synthesis of a Deuterated Nucleoside Triphosphate

Enzymatic_Synthesis d_ribose Deuterated D-Ribose r5p Deuterated Ribose-5-Phosphate d_ribose->r5p Ribokinase atp1 ATP atp1->r5p prpp Deuterated PRPP r5p->prpp PRPP Synthetase atp2 ATP atp2->prpp nmp Deuterated NMP prpp->nmp base Nucleobase (e.g., Adenine) base->nmp Phosphoribosyl- transferase ndp Deuterated NDP nmp->ndp NMP Kinase atp3 ATP atp3->ndp ntp Deuterated NTP ndp->ntp NDP Kinase atp4 ATP atp4->ntp

Enzymatic synthesis of a deuterated nucleoside triphosphate.
The Pentose Phosphate Pathway and its Link to Nucleotide Synthesis

Pentose_Phosphate_Pathway glucose Glucose g6p Glucose-6-Phosphate glucose->g6p Hexokinase ppp_ox Oxidative PPP g6p->ppp_ox glycolysis Glycolysis g6p->glycolysis nadph NADPH ppp_ox->nadph r5p Ribose-5-Phosphate ppp_ox->r5p ppp_nonox Non-Oxidative PPP r5p->ppp_nonox prpp PRPP r5p->prpp PRPP Synthetase ppp_nonox->glycolysis nucleotides Nucleotide Synthesis prpp->nucleotides

The Pentose Phosphate Pathway and nucleotide synthesis.
Preclinical Development Workflow for a Deuterated Nucleoside Drug

Drug_Development_Workflow discovery Lead Identification & Deuteration Strategy synthesis Synthesis & Purification of Deuterated Nucleoside discovery->synthesis invitro In Vitro Evaluation (Potency, Selectivity, Metabolism) synthesis->invitro pk_pd Preclinical Pharmacokinetics (Rodent, Non-rodent) invitro->pk_pd Promising Candidates tox Toxicology Studies pk_pd->tox Favorable Profile formulation Formulation Development tox->formulation ind IND-Enabling Studies & Regulatory Submission formulation->ind

Preclinical development of a deuterated nucleoside drug.

Conclusion

Deuterated nucleosides represent a powerful and versatile class of molecules with broad applications in biomedical research. Their ability to modulate metabolic pathways through the kinetic isotope effect offers a compelling strategy for developing safer and more effective therapeutic agents. The success of deutetrabenazine has paved the way for the development of a new generation of deuterated drugs, including nucleoside analogues for the treatment of cancer and viral infections. Beyond their therapeutic potential, deuterated nucleosides are indispensable tools in structural biology and analytical chemistry, enabling researchers to elucidate the complex structures of nucleic acids and to accurately quantify these vital molecules in biological systems. As our understanding of the subtle yet significant effects of deuteration continues to grow, so too will the innovative applications of these unique molecules in advancing human health.

References

The Subtle Influence of Nature's Isotope: A Technical Guide to the Natural Abundance of Deuterium and its Effects on Adenosine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium, the stable heavy isotope of hydrogen, is present in all hydrogen-containing compounds in nature, including water and biological molecules. While its natural abundance is low, the subtle yet significant differences in its physicochemical properties compared to protium can impact biological systems. This technical guide provides an in-depth exploration of the natural abundance of deuterium and its multifaceted effects on adenosine, a critical purine nucleoside that plays a pivotal role in cellular signaling and energy metabolism. We will delve into the kinetic isotope effect on adenosine-metabolizing enzymes and the potential alterations in adenosine receptor interactions. This document summarizes key quantitative data, provides detailed experimental protocols for investigating these phenomena, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Ubiquitous Presence of Deuterium

Deuterium (²H or D) is a naturally occurring stable isotope of hydrogen, containing one proton and one neutron in its nucleus, in contrast to the single proton of protium (¹H).[1] Its natural abundance on Earth is approximately 0.0156%, meaning about 1 in every 6420 hydrogen atoms is deuterium.[1][2] In the temperate climate zone, the deuterium content of water is around 150 parts per million (ppm), with slight variations based on geographical location and altitude.[2] Within the human body, the deuterium concentration is estimated to be between 120 to 140 ppm.[2]

The seemingly small mass difference between protium and deuterium leads to significant differences in their physical and chemical properties. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[3] This disparity gives rise to the kinetic isotope effect (KIE) , where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[3][4] In biological systems, this can have profound implications for enzyme-catalyzed reactions and drug metabolism.[5]

Quantitative Data on Deuterium Abundance and Effects

The following tables summarize key quantitative data regarding the natural abundance of deuterium and its observed effects on biological systems, with a focus on adenosine-related processes.

Table 1: Natural Abundance of Deuterium

ParameterValueReference(s)
Natural Abundance on Earth~0.0156% (156 ppm)[1]
Deuterium Atoms in Ocean Water1 in ~6420 hydrogen atoms[1][2]
Deuterium Concentration in Temperate Climates~150 ppm[2]
Deuterium Concentration at the Equator~155 ppm[2]
Deuterium Concentration in Northern Canada~135 ppm[2]
Deuterium Concentration in Adult Human Body12-14 mmol/L (~120-140 ppm)[2]

Table 2: Experimentally Determined and Computationally Predicted Effects of Deuterium on Adenosine and Related Molecules

ParameterSystemEffectValueReference(s)
Solvent Isotope Effect Adenosine DeaminaseInverse Solvent Deuterium Isotope Effect (V/K) in D₂O0.77[1]
Computational Prediction Perdeuterated d9-caffeine binding to A2A ReceptorIncrease in binding affinity (ΔΔGBIND)-0.3 kcal mol⁻¹[6]
Computational Prediction d6-deuterated istradefylline binding to A2A ReceptorIncrease in binding affinity (ΔΔGBIND)-0.4 kcal mol⁻¹[6]
Computational Prediction Polydeuterated d19-istradefylline binding to A2A ReceptorIncrease in binding affinity (ΔΔGBIND)-0.6 kcal mol⁻¹[6]

The Impact of Deuterium on Adenosine Signaling

Adenosine exerts its physiological effects by binding to four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃. These receptors are integral to a vast array of cellular processes. The binding of adenosine to these receptors initiates intracellular signaling cascades that modulate cellular function.

Adenosine Signaling Pathways

The activation of adenosine receptors triggers distinct downstream signaling pathways, largely dependent on the G protein to which they couple. A₁ and A₃ receptors typically couple to Gᵢ/₀ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A₂A and A₂B receptors primarily couple to Gₛ proteins, stimulating adenylyl cyclase and increasing cAMP production. Additionally, some adenosine receptors can couple to G₀ or G₀ proteins, activating the phospholipase C (PLC) pathway.

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR A3R A3 Receptor Adenosine->A3R Gi Gαi/o A1R->Gi Gs Gαs A2AR->Gs A2BR->Gs Gq Gαq A2BR->Gq A3R->Gi A3R->Gq AC Adenylyl Cyclase cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up PLC Phospholipase C IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Gi->AC Inhibits Gs->AC Activates Gq->PLC Activates PKA_down ↓ PKA cAMP_down->PKA_down PKA_up ↑ PKA cAMP_up->PKA_up Ca_release ↑ Ca²⁺ Release IP3_DAG->Ca_release

Caption: Adenosine signaling pathways.
Potential Effects of Deuterium on Adenosine Receptor Binding

While direct experimental data on the effect of deuterating adenosine on its receptor binding affinity is currently limited, computational studies on related molecules provide valuable insights. A study on the adenosine A₂A receptor antagonists, caffeine and istradefylline, predicted that selective deuteration could enhance their binding affinity.[6] This increased affinity is attributed to the subtle changes in molecular properties conferred by deuterium, such as a smaller molar volume and altered lipophilicity.[6] These findings suggest that deuteration of adenosine itself could potentially modulate its interaction with its receptors, a hypothesis that warrants experimental investigation.

The Kinetic Isotope Effect on Adenosine Metabolism

Adenosine levels are tightly regulated by enzymes such as adenosine deaminase (ADA), which catalyzes the conversion of adenosine to inosine. The cleavage of the C-H bond at the 6-amino position of the purine ring is a key step in this reaction. Replacing this hydrogen with deuterium can lead to a significant kinetic isotope effect (KIE).

Experimental studies have demonstrated an inverse solvent deuterium isotope effect of 0.77 on the V/K for adenosine deaminase when the reaction is carried out in D₂O.[1] This indicates that the transition state is more stabilized in H₂O than in D₂O, providing insights into the reaction mechanism.

KIE_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_calculation Calculation Substrate_H Prepare protio-adenosine (¹H) Reaction_H Incubate ¹H-adenosine with adenosine deaminase Substrate_H->Reaction_H Substrate_D Synthesize deuterated adenosine (²H) Reaction_D Incubate ²H-adenosine with adenosine deaminase Substrate_D->Reaction_D Quench Quench reactions at various time points Reaction_H->Quench Reaction_D->Quench Measure_H Measure rate of ¹H-inosine formation (kH) Quench->Measure_H Measure_D Measure rate of ²H-inosine formation (kD) Quench->Measure_D Calculate_KIE Calculate KIE = kH / kD Measure_H->Calculate_KIE Measure_D->Calculate_KIE

Caption: Experimental workflow for determining the KIE on adenosine deaminase.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of deuterium's effect on adenosine.

Radioligand Binding Assay for Adenosine Receptors

This protocol is adapted for determining the binding affinity of a ligand to an adenosine receptor subtype (e.g., A₂A) expressed in a cell membrane preparation.

Materials:

  • HEK-293 cells stably expressing the human adenosine A₂A receptor.

  • Assay Buffer: 50 mM Tris-HCl pH 7.4, 10 µg/mL Saponin, 0.5% protease-free BSA.

  • Wash Buffer: 50 mM Tris-HCl pH 7.4 (ice-cold).

  • Radioligand: [³H]NECA (or another suitable radiolabeled adenosine receptor ligand).

  • Unlabeled Ligand: Non-radiolabeled adenosine or a competing ligand.

  • 96-well filter plates (e.g., GF/C Unifilter).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest HEK-293 cells expressing the A₂A receptor.

    • Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Saturation Binding Assay:

    • To a series of wells in a 96-well plate, add a constant amount of membrane preparation (e.g., 10 µg of protein).

    • Add increasing concentrations of the radioligand ([³H]NECA).

    • For determining non-specific binding, add a high concentration of unlabeled ligand to a parallel set of wells.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Harvest the membranes onto the filter plate using a cell harvester and wash rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) by non-linear regression analysis of the specific binding data.

  • Competition Binding Assay:

    • To a series of wells, add the membrane preparation and a fixed concentration of the radioligand (typically at or near its Kd value).

    • Add increasing concentrations of the unlabeled test compound (e.g., deuterated adenosine).

    • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

    • Incubate and process the plate as described for the saturation binding assay.

    • Determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) from the competition curve.

    • Calculate the Ki (inhibition constant) for the test compound using the Cheng-Prusoff equation.

Adenosine Deaminase (ADA) Activity Assay (Colorimetric)

This protocol describes a method for measuring the activity of adenosine deaminase in biological samples.

Materials:

  • Adenosine Deaminase Activity Assay Kit (commercially available kits provide necessary reagents).

  • ADA Assay Buffer.

  • ADA Substrate (Adenosine).

  • ADA Convertor and Developer reagents.

  • Inosine Standard.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 293 nm.

  • Tissue or cell samples.

Procedure:

  • Sample Preparation:

    • Tissue: Homogenize ~100 mg of tissue in cold ADA Assay Buffer containing protease inhibitors. Centrifuge to clarify the lysate.

    • Cells: Lyse 1-5 x 10⁶ cells in cold ADA Assay Buffer. Agitate and then centrifuge to obtain the clarified lysate.

    • Keep samples on ice.

  • Standard Curve Preparation:

    • Prepare a series of inosine standards by diluting the stock solution in ADA Assay Buffer to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmole/well).

  • Assay Protocol:

    • Add 2-50 µL of sample or positive control to the wells of a 96-well plate.

    • Adjust the volume of all wells to 50 µL with ADA Assay Buffer.

    • Prepare a reaction mix containing ADA Assay Buffer, ADA Convertor, and ADA Developer.

    • Add the ADA Substrate to the reaction mix immediately before use.

    • Add the complete reaction mix to each well containing the sample.

    • Incubate the plate at 37°C.

    • Measure the absorbance at 293 nm in a kinetic mode for at least 30 minutes.

    • Choose two time points in the linear range of the reaction to calculate the change in absorbance over time.

  • Calculation:

    • Determine the concentration of inosine in the samples from the standard curve.

    • Calculate the ADA activity based on the rate of inosine formation.

Determination of Kinetic Isotope Effect (KIE) using Mass Spectrometry

This protocol outlines a general approach for measuring the KIE of an enzyme-catalyzed reaction using mass spectrometry.

Materials:

  • Protio-substrate (e.g., adenosine).

  • Deuterated substrate (e.g., deuterated adenosine).

  • Enzyme (e.g., adenosine deaminase).

  • Reaction buffer.

  • Quenching solution (e.g., acid or base).

  • Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

  • Reaction Setup:

    • Prepare two separate reaction mixtures, one with the protio-substrate and one with the deuterated substrate, at the same concentration in the reaction buffer.

    • Initiate the reactions by adding the enzyme to each mixture.

    • Incubate the reactions under controlled temperature.

  • Time-Course Analysis:

    • At various time points, withdraw aliquots from each reaction mixture and immediately quench the reaction by adding the quenching solution.

    • Analyze the quenched samples by LC-MS to quantify the amount of product formed (e.g., inosine) and remaining substrate.

  • Data Analysis:

    • Plot the concentration of the product versus time for both the protio- and deuterated reactions.

    • Determine the initial reaction rates (v₀) for both reactions from the linear portion of the curves.

    • The KIE is calculated as the ratio of the initial rate of the protio-reaction (kH) to the initial rate of the deuterated reaction (kD): KIE = kH / kD .

Conclusion

The natural abundance of deuterium, while low, presents a subtle yet potentially significant variable in biological systems. The inherent differences between protium and deuterium can manifest as kinetic isotope effects, influencing the rates of enzyme-catalyzed reactions such as the deamination of adenosine. Furthermore, computational evidence suggests that deuteration may also modulate the binding affinity of ligands to adenosine receptors.

The experimental protocols detailed in this guide provide a framework for researchers to investigate these phenomena with precision. By elucidating the impact of deuterium on adenosine signaling and metabolism, we can gain a more nuanced understanding of these fundamental biological processes and potentially leverage this knowledge in the design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. Further experimental validation of the effects of deuteration on adenosine receptor binding is a critical next step in this exciting field of research.

References

The Role of Adenosine-d1 in Kinetic Isotope Effect Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine, a ubiquitous purine nucleoside, plays a critical role in numerous physiological processes through its interaction with four G protein-coupled receptor subtypes (A1, A2A, A2B, and A3). Its involvement in signaling pathways that regulate cardiovascular function, neurotransmission, and inflammation has made it a key target for drug discovery and development. Kinetic Isotope Effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, are a powerful tool for elucidating enzymatic reaction mechanisms and the transition states of chemical reactions. The use of deuterated analogs of adenosine, such as adenosine-d1, provides valuable insights into the mechanisms of enzymes that metabolize adenosine and the interactions of adenosine receptor ligands. This technical guide explores the application of this compound in KIE studies, providing quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

The substitution of a hydrogen atom with its heavier isotope, deuterium, at a specific position in a molecule can alter the rate of a chemical reaction if the bond to that hydrogen is broken or altered in the rate-determining step. This phenomenon, known as the kinetic isotope effect, is a sensitive probe of reaction mechanisms. In the context of adenosine, deuteration at the C1' position of the ribose moiety (adenosine-1'-d1) is particularly informative for studying reactions involving the cleavage of the N-glycosidic bond, a key step in the metabolism of adenosine and the action of certain enzymes.

Quantitative Data from Kinetic Isotope Effect Studies

The secondary deuterium kinetic isotope effect (kH/kD) provides valuable information about changes in the hybridization state of the carbon atom to which the deuterium is attached during the transition state of a reaction. For the acid-catalyzed hydrolysis of adenosine, a model for the enzymatic cleavage of the glycosidic bond, a secondary deuterium isotope effect has been measured for adenosine deuterated at the 1' position.

ReactionSubstrateIsotope Effect (kH/kD)Reference
Acid-catalyzed hydrolysis (0.1 M HCl)Adenosine-1'-d11.23[1]

This significant normal secondary KIE suggests a transition state with substantial oxocarbenium ion character at the C1' position, where the hybridization changes from sp3 in the ground state to sp2 in the transition state. Such data is instrumental in understanding the mechanism of glycosidases and in the design of transition-state analog inhibitors.

Adenosine Signaling Pathways

Adenosine exerts its physiological effects by binding to four distinct receptor subtypes, each coupled to different G proteins and initiating specific intracellular signaling cascades. Understanding these pathways is crucial for the development of targeted therapeutics.

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR A3R A3 Receptor Adenosine->A3R Gi Gi A1R->Gi PLC PLC A1R->PLC Gs Gs A2AR->Gs A2BR->Gs A3R->Gi A3R->PLC AC Adenylate Cyclase cAMP cAMP AC->cAMP Gi->AC Gs->AC PKA PKA cAMP->PKA CellularResponse CellularResponse PKA->CellularResponse IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 Ca2->CellularResponse

Caption: Adenosine receptor signaling pathways.

Experimental Protocols

Synthesis of Adenosine-1'-d1

General Procedure:

  • Synthesis of [1-²H]-D-ribose: This key intermediate can be prepared through chemical synthesis, for example, by the reduction of a suitable ribose precursor with a deuterium source like sodium borodeuteride (NaBD₄).

  • Enzymatic Conversion to Ribonucleotide: The deuterated ribose is then converted to the corresponding ribonucleoside triphosphate. A "one-pot" enzymatic synthesis is often employed, utilizing a cocktail of enzymes.

    • Phosphorylation of Ribose: Ribokinase phosphorylates [1-²H]-D-ribose to [1-²H]-D-ribose-5-phosphate.

    • Conversion to PRPP: Ribose-phosphate pyrophosphokinase (PRPP synthetase) converts the ribose-5-phosphate to 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP).

    • Formation of Adenosine Monophosphate (AMP): Adenine phosphoribosyltransferase (APRT) catalyzes the reaction of adenine with [1-²H]-PRPP to form [1'-²H]-adenosine monophosphate.

    • Phosphorylation to ATP: A series of kinases (e.g., adenylate kinase, pyruvate kinase) are used to convert [1'-²H]-AMP to [1'-²H]-adenosine triphosphate (ATP).

  • Purification: The final product, adenosine-1'-d1 triphosphate, is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC). The triphosphate can then be dephosphorylated to yield adenosine-1'-d1 if required for specific experiments.

Measurement of Kinetic Isotope Effects for Adenosine Deaminase

Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the deamination of adenosine to inosine. KIE studies can provide insights into its catalytic mechanism.

Experimental Workflow:

KIE_Workflow cluster_preparation Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate_H Adenosine (H) Reaction_H Reaction with H-substrate Substrate_H->Reaction_H Substrate_D This compound (D) Reaction_D Reaction with D-substrate Substrate_D->Reaction_D Enzyme Adenosine Deaminase Enzyme->Reaction_H Enzyme->Reaction_D Buffer Reaction Buffer Buffer->Reaction_H Buffer->Reaction_D Quenching Reaction Quenching (e.g., acid or organic solvent) Reaction_H->Quenching Reaction_D->Quenching Separation LC Separation (Substrate and Product) Quenching->Separation Detection Mass Spectrometry (MS) or NMR Spectroscopy Separation->Detection Data_Analysis Data Analysis (kH/kD calculation) Detection->Data_Analysis

Caption: Workflow for KIE measurement of ADA.

Detailed Protocol using Competitive Method with Mass Spectrometry:

  • Reaction Setup:

    • Prepare separate reaction mixtures for the unlabeled (H) and deuterated (D) adenosine substrates. Alternatively, for a competitive KIE experiment, a mixture of known ratios of adenosine and this compound is used.

    • The reaction buffer should be optimized for ADA activity (e.g., 50 mM phosphate buffer, pH 7.4).

    • Pre-incubate the substrate solutions at the desired reaction temperature (e.g., 37°C).

  • Initiation and Quenching:

    • Initiate the reaction by adding a known concentration of purified adenosine deaminase to the substrate solutions.

    • At various time points, withdraw aliquots from the reaction mixture and quench the reaction immediately. Quenching can be achieved by adding a strong acid (e.g., perchloric acid) or a cold organic solvent (e.g., methanol).

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Collect the supernatant containing the substrate and product (inosine).

  • LC-MS Analysis:

    • Separate the substrate (adenosine) and product (inosine) using reverse-phase HPLC.

    • Analyze the eluent using a mass spectrometer to determine the ratio of the unlabeled to the deuterated species for both the remaining substrate and the formed product at each time point.

  • Data Analysis:

    • The kinetic isotope effect (kH/kD) on V/K can be calculated from the change in the isotopic ratio of the substrate over the course of the reaction using the following equation: kH/kD = ln(1 - f) / ln(1 - f * (Rs/R₀)) where f is the fraction of the reaction, R₀ is the initial isotope ratio of the substrate ([H]/[D]), and Rs is the isotope ratio of the remaining substrate at fraction f.

Conclusion

The use of this compound in kinetic isotope effect studies offers a powerful approach to investigate the mechanisms of enzymes involved in adenosine metabolism and to probe the nature of ligand-receptor interactions. The quantitative data derived from these studies, such as the secondary deuterium KIE for glycosidic bond cleavage, provides critical information for understanding transition state structures. This knowledge is invaluable for the rational design of potent and specific enzyme inhibitors and receptor modulators, ultimately aiding in the development of novel therapeutics for a wide range of diseases. The detailed protocols and workflows presented in this guide provide a framework for researchers to design and execute their own KIE experiments, leveraging the unique insights offered by isotopic substitution.

References

Understanding the Mass Spectrum of Adenosine-d1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrum of Adenosine-d1 (Adenine riboside-d1). Designed for researchers, scientists, and professionals in drug development, this document details the expected fragmentation patterns, experimental methodologies for its analysis, and the relevant biological context of adenosine signaling.

Introduction to this compound

This compound is a deuterated form of adenosine, a ubiquitous endogenous nucleoside that plays a critical role in various physiological processes.[1] The incorporation of a deuterium atom provides a stable isotope label, making it an invaluable tool in mass spectrometry-based research for applications such as quantitative analysis of adenosine in biological samples and as an internal standard in pharmacokinetic studies. Understanding its mass spectrometric behavior is fundamental for its effective use.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is predicted based on the well-characterized fragmentation of unlabeled adenosine. The primary fragmentation event in electrospray ionization (ESI) and collision-induced dissociation (CID) is the cleavage of the N-glycosidic bond that links the adenine base to the ribose sugar.[2][3]

Molecular Ion: The nominal monoisotopic mass of adenosine is 267.10 g/mol . With the addition of one deuterium atom, the nominal monoisotopic mass of this compound is 268.10 g/mol . In positive ion mode ESI-MS, the protonated molecular ion [M+H]+ is expected at m/z 269.1 .

Key Fragmentation Pathways:

The primary fragmentation of the protonated adenosine molecule (m/z 268) involves the cleavage of the glycosidic bond, yielding a protonated adenine base at m/z 136.[2][3] For this compound, if the deuterium is on the adenine base, this fragment will be observed at m/z 137. If the deuterium is on the ribose moiety, the adenine fragment will remain at m/z 136. The location of the deuterium atom is crucial for interpreting the spectrum. Assuming the deuterium is on the adenine ring, the following key fragments are expected:

A logical diagram illustrating the predicted fragmentation of this compound is presented below.

fragmentation M This compound [M+H]+ m/z 269.1 F1 Protonated Adenine-d1 [C5H4DN5+H]+ m/z 137.1 M->F1 Glycosidic Bond Cleavage F2 Ribose Fragment [C5H9O4]+ m/z 133.1 M->F2 Glycosidic Bond Cleavage F3 Loss of Water [M+H - H2O]+ m/z 251.1 M->F3 Neutral Loss F4 Further Adenine Fragmentation F1->F4 Ring Fragmentation

Caption: Predicted fragmentation pathway of protonated this compound.

Quantitative Data Summary:

The following table summarizes the predicted major ions in the mass spectrum of this compound under positive ion ESI-MS/MS conditions.

Ion Predicted m/z Description
[M+H]+269.1Protonated molecular ion
[Adenine-d1+H]+137.1Protonated deuterated adenine base
[Ribose]+133.1Ribose sugar fragment
[M+H - H2O]+251.1Loss of a water molecule from the ribose moiety

Experimental Protocol for Mass Spectrometric Analysis

This section outlines a typical experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). This method is suitable for the quantification of adenosine in biological matrices, using this compound as an internal standard.

3.1. Sample Preparation

  • Extraction: Extract adenosine from the biological matrix (e.g., plasma, tissue homogenate) using a suitable protein precipitation and extraction solvent, such as a mixture of acetonitrile and methanol.

  • Internal Standard Spiking: Add a known concentration of this compound to the sample prior to extraction to serve as an internal standard for quantification.

  • Centrifugation: Centrifuge the samples to pellet precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing adenosine and the internal standard.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

3.2. Liquid Chromatography

  • Column: A C18 reversed-phase column is typically used for the separation of adenosine.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally suitable.

  • Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample.

3.3. Mass Spectrometry

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is the preferred method for adenosine analysis.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is the most sensitive and selective method for quantification.

  • MRM Transitions:

    • Adenosine: Monitor the transition of the precursor ion (m/z 268.1) to a specific product ion, typically the protonated adenine base (m/z 136.1).

    • This compound (Internal Standard): Monitor the transition of the precursor ion (m/z 269.1) to the corresponding deuterated product ion (m/z 137.1).

  • Instrument Parameters: Optimize instrument parameters such as declustering potential, collision energy, and source temperature to achieve maximum sensitivity for the specific MRM transitions.

A workflow diagram for the experimental protocol is provided below.

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis SP1 Extraction SP2 Internal Standard Spiking SP1->SP2 SP3 Centrifugation SP2->SP3 SP4 Supernatant Collection SP3->SP4 SP5 Drying & Reconstitution SP4->SP5 LC Liquid Chromatography (C18 Column) SP5->LC MS Mass Spectrometry (ESI+, MRM) LC->MS DA Quantification using Internal Standard MS->DA

Caption: Experimental workflow for LC-MS analysis of this compound.

Adenosine Signaling Pathway Context

Adenosine exerts its physiological effects by activating four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[4] These receptors are coupled to different G proteins, leading to downstream signaling cascades that modulate cellular function.

  • A1 and A3 Receptors: These receptors are typically coupled to inhibitory G proteins (Gi), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

  • A2A and A2B Receptors: These receptors are generally coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[5]

The signaling pathways initiated by adenosine receptor activation are crucial in a wide range of physiological and pathological processes, including neurotransmission, inflammation, and cardiovascular function.[4][6]

A diagram of the adenosine signaling pathway is shown below.

signaling cluster_receptors Adenosine Receptors cluster_gproteins G Proteins cluster_effectors Effectors & Second Messengers A1 A1 Gi Gi A1->Gi A3 A3 A3->Gi A2A A2A Gs Gs A2A->Gs A2B A2B A2B->Gs AC Adenylyl Cyclase Gi->AC Gs->AC cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up Adenosine Adenosine Adenosine->A1 Adenosine->A3 Adenosine->A2A Adenosine->A2B

Caption: Simplified overview of adenosine signaling pathways.

Conclusion

This technical guide provides a foundational understanding of the mass spectrum of this compound. The predicted fragmentation pattern, centered around the cleavage of the glycosidic bond, is a key feature for its identification and quantification. The outlined LC-MS protocol offers a robust methodology for its analysis in complex biological samples. By leveraging the stable isotope label, this compound serves as an essential tool for researchers investigating the multifaceted roles of adenosine in health and disease.

References

The Impact of Single Deuterium Substitution on Adenosine: A Technical Guide to Adenosine-d1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Adenosine-d1, a singly deuterated isotopologue of adenosine. While specific literature on "this compound" is not extensive, this document synthesizes the foundational principles of deuterium substitution in adenosine-like molecules, drawing from existing research on deuterated nucleosides and their analogs. We explore the discovery rationale, potential therapeutic applications, and the underlying science of the kinetic isotope effect (KIE). This guide details experimental protocols for the synthesis, metabolic stability assessment, and receptor binding affinity determination of deuterated adenosine. Furthermore, it presents key quantitative data in structured tables and visualizes the canonical adenosine A2A receptor signaling pathway and relevant experimental workflows using Graphviz diagrams. This document serves as a core technical resource for researchers and professionals in drug development interested in the nuanced effects of deuterium substitution on the pharmacology of adenosine.

Introduction: The Rationale for Deuterating Adenosine

Adenosine is a ubiquitous endogenous purine nucleoside that plays a crucial role in numerous physiological processes by activating four G-protein coupled receptors: A1, A2A, A2B, and A3.[1] Its therapeutic potential is, however, limited by rapid metabolism, primarily through deamination by adenosine deaminase (ADA) and phosphorylation by adenosine kinase (ADK).[2]

The substitution of a hydrogen atom with its heavier, stable isotope, deuterium, is a strategy in medicinal chemistry to modulate the pharmacokinetic and metabolic profiles of drug candidates.[1] This modification, which results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, can lead to a significant reduction in the rate of metabolic reactions that involve the cleavage of this bond.[3] This phenomenon, known as the kinetic isotope effect (KIE), can lead to:

  • Enhanced Metabolic Stability: A reduced rate of metabolism can increase the half-life of the compound, potentially leading to improved bioavailability and a more sustained therapeutic effect.

  • Reduced Formation of Metabolites: Altering the metabolic pathway can decrease the formation of potentially toxic or inactive metabolites.

  • Increased Target Engagement: A longer half-life may result in prolonged interaction with the target receptor.

This guide focuses on "this compound," a conceptual singly deuterated adenosine, to explore the potential benefits and scientific considerations of applying deuterium substitution to this important nucleoside.

Quantitative Data on the Impact of Deuteration

The primary quantitative measure of the effect of deuterium substitution on reaction rates is the kinetic isotope effect (KIE), expressed as the ratio of the reaction rate of the non-deuterated compound (kH) to the deuterated compound (kD).

Table 1: Kinetic Isotope Effect on Adenosine Hydrolysis
ReactionConditionskH/kDReference
Acid-catalyzed hydrolysis0.1 M HCl at 25°C1.23

This table presents the experimentally determined kinetic isotope effect for the acid-catalyzed hydrolysis of adenosine, demonstrating a measurable impact of deuterium substitution on the reaction rate.

Table 2: Computational Analysis of Deuteration on Adenosine A2A Receptor Ligand Affinity
CompoundDeuterationPredicted Affinity Improvement (kcal/mol)Predicted Potency IncreaseReference
CaffeinePerdeuterated (d9)-0.3~1.7-fold[3]
Istradefyllined6-deuterated methoxy groups-0.4Not specified[3]
IstradefyllinePolydeuterated (d19)-0.6~2.8-fold[3]

This table summarizes the results of a computational study on the effect of deuteration on the binding affinity of adenosine A2A receptor antagonists. While not directly on adenosine, it provides valuable insight into the potential for deuterium substitution to enhance receptor interactions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of Monodeuterated Adenosine (this compound)

Principle: This method involves the base-catalyzed exchange of the C8 proton of adenosine with deuterium from a deuterated solvent.

Materials:

  • Adenosine

  • Deuterium oxide (D2O, 99.9 atom % D)

  • Sodium deuteroxide (NaOD) in D2O (40 wt. %)

  • Hydrochloric acid (HCl)

  • Anhydrous ethanol

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for verification of deuteration

Procedure:

  • Dissolution: Dissolve 100 mg of adenosine in 5 mL of D2O in a sealed reaction vial.

  • Base Catalysis: Add 100 µL of 40 wt. % NaOD in D2O to the solution to catalyze the H-D exchange at the C8 position.

  • Heating and Incubation: Seal the vial and heat the reaction mixture at 100°C for 24 hours.

  • Neutralization: After cooling to room temperature, carefully neutralize the solution with 1 M HCl to a pH of approximately 7.0.

  • Lyophilization: Freeze-dry the solution to remove the D2O and obtain the crude deuterated adenosine.

  • Purification: Purify the crude product by reversed-phase HPLC using a water/acetonitrile gradient.

  • Verification: Confirm the incorporation of a single deuterium atom and its position by mass spectrometry and 1H-NMR spectroscopy.

In Vitro Metabolic Stability Assay in Human Hepatocytes

This protocol describes the assessment of the metabolic stability of this compound compared to adenosine in a suspension of cryopreserved human hepatocytes.[4][5][6]

Materials:

  • Cryopreserved human hepatocytes

  • Williams' Medium E

  • Hepatocyte maintenance supplement pack

  • Adenosine and this compound stock solutions (e.g., 1 mM in DMSO)

  • Positive control compounds (e.g., a high-turnover and a low-turnover compound)

  • 12-well non-coated plates

  • Orbital shaker in a 37°C incubator with 5% CO2

  • Acetonitrile with an internal standard (e.g., a stable isotope-labeled compound not related to adenosine)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Incubation Medium: Warm Williams' Medium E with supplements to 37°C.

  • Thaw and Prepare Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's instructions and dilute to a final concentration of 1 x 10^6 viable cells/mL in the incubation medium.

  • Prepare Compound Working Solutions: Dilute adenosine and this compound stock solutions in the incubation medium to the desired starting concentration (e.g., 2 µM for a final assay concentration of 1 µM).

  • Assay Setup: Pipette 0.5 mL of the hepatocyte suspension into each well of a 12-well plate. Add 0.5 mL of the compound working solution to the respective wells to initiate the reaction (final cell density of 0.5 x 10^6 cells/mL and final compound concentration of 1 µM).

  • Incubation: Place the plate on an orbital shaker in the incubator at 37°C.

  • Time Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove a 50 µL aliquot from each well and immediately quench the metabolic activity by adding it to a tube containing 100 µL of ice-cold acetonitrile with the internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[7][8]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[5]

Adenosine A2A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the human adenosine A2A receptor.[9][10][11]

Materials:

  • Cell membranes prepared from HEK293 cells transiently expressing the human adenosine A2A receptor.

  • [3H]ZM241385 (a high-affinity A2A receptor antagonist radioligand).

  • Adenosine and this compound of various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known A2A antagonist).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Assay Preparation: In a 96-well plate, combine the cell membranes (e.g., 2.5 µg of protein per well), a fixed concentration of [3H]ZM241385 (e.g., 1 nM), and varying concentrations of the competing ligand (adenosine or this compound).

  • Incubation: Incubate the plate at 25°C for 1 hour to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competing ligand. Determine the IC50 (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations: Signaling Pathways and Workflows

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a Gs protein-coupled receptor. Its activation initiates a signaling cascade that primarily involves the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).

A2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine_d1 This compound A2AR A2A Receptor Adenosine_d1->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) CREB CREB PKA_active->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Adenosine A2A Receptor Signaling Cascade.
Experimental Workflow for Metabolic Stability Assay

The following diagram illustrates the key steps in determining the metabolic stability of this compound.

Metabolic_Stability_Workflow start Start prep_cells Prepare Hepatocyte Suspension start->prep_cells prep_compounds Prepare this compound and Control Solutions start->prep_compounds incubation Incubate Compounds with Hepatocytes at 37°C prep_cells->incubation prep_compounds->incubation sampling Collect Samples at Time Points incubation->sampling quenching Quench Reaction with Acetonitrile sampling->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation analysis LC-MS/MS Analysis of Supernatant centrifugation->analysis data_processing Calculate Half-life and Intrinsic Clearance analysis->data_processing end End data_processing->end

Workflow for In Vitro Metabolic Stability Assay.
Logical Relationship in Competitive Receptor Binding Assay

This diagram shows the competitive relationship between the radioligand and the test compound (this compound) for the adenosine receptor.

Binding_Assay_Logic cluster_ligands Ligands cluster_outcomes Binding Outcomes Radioligand Radioligand ([3H]ZM241385) Receptor A2A Receptor Radioligand->Receptor Binds Adenosine_d1 This compound (Test Compound) Adenosine_d1->Receptor Competes for Binding Bound_Radioligand Bound Radioligand (Measured Signal) Receptor->Bound_Radioligand Forms Complex Bound_Adenosine_d1 Bound this compound (Inferred) Receptor->Bound_Adenosine_d1 Forms Complex

Competitive Binding at the A2A Receptor.

Conclusion

The strategic incorporation of deuterium into the adenosine scaffold, creating "this compound," presents a compelling avenue for overcoming the inherent pharmacokinetic limitations of adenosine as a therapeutic agent. The kinetic isotope effect, resulting from the stronger C-D bond, can significantly enhance metabolic stability, thereby prolonging the half-life and potentially improving the therapeutic index. The experimental protocols and data presented in this guide provide a foundational framework for the synthesis, characterization, and evaluation of deuterated adenosine analogs. The visualization of the A2A receptor signaling pathway and experimental workflows further elucidates the mechanism of action and the practical steps involved in the research and development of such compounds. Further empirical studies on singly deuterated adenosine are warranted to fully realize its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Adenosine-d1 as a Tracer in Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Adenosine-d1 as a stable isotope tracer for in-depth analysis of purine metabolism. The following sections detail the principles, experimental protocols, data analysis, and visualization techniques to effectively track the metabolic fate of adenosine in various biological systems.

Introduction to this compound as a Metabolic Tracer

This compound (d1-Ado) is a deuterated form of adenosine, where a single hydrogen atom is replaced by its stable isotope, deuterium. This isotopic labeling allows for the differentiation of the tracer and its downstream metabolites from their endogenous, unlabeled counterparts using mass spectrometry (MS). When introduced into a biological system, this compound enters the purine metabolic network and is processed by key enzymes such as adenosine kinase and adenosine deaminase. By tracking the incorporation of the deuterium label into various metabolites, researchers can elucidate the flux through different branches of purine metabolism, assess enzyme activity, and understand the regulation of these pathways under various physiological and pathological conditions. The use of a stable isotope like deuterium provides a safe and effective way to conduct these tracer studies without the need for radioactive materials.

Key Metabolic Pathways Traced by this compound

This compound serves as a powerful tool to investigate the intricate network of purine metabolism. The primary pathways that can be elucidated using this tracer include the salvage pathway and the degradation pathway.

  • Purine Salvage Pathway: This pathway recycles purine bases to synthesize nucleotides. Adenosine kinase (AK) phosphorylates this compound to form d1-adenosine monophosphate (d1-AMP). Subsequently, d1-AMP can be further phosphorylated to d1-adenosine diphosphate (d1-ADP) and d1-adenosine triphosphate (d1-ATP). Tracking the appearance of these deuterated nucleotides provides a direct measure of the salvage pathway's activity.

  • Purine Degradation Pathway: Adenosine deaminase (ADA) catalyzes the conversion of this compound to d1-inosine. This is a critical step in the purine degradation cascade. Following the formation of d1-inosine, subsequent enzymatic reactions lead to the production of d1-hypoxanthine, d1-xanthine, and ultimately d1-uric acid. Measuring the levels of these deuterated catabolites allows for the quantification of flux through the degradation pathway.

The balance between these two pathways is crucial for maintaining cellular energy homeostasis and nucleotide pools.

Visualization of this compound Metabolic Fate

The following diagram illustrates the central role of this compound in tracing the purine salvage and degradation pathways.

Adenosine_d1_Metabolism cluster_salvage Purine Salvage Pathway cluster_degradation Purine Degradation Pathway d1-Ado This compound d1-AMP d1-AMP d1-Ado->d1-AMP Adenosine Kinase d1-Inosine d1-Inosine d1-Ado->d1-Inosine Adenosine Deaminase d1-ADP d1-ADP d1-AMP->d1-ADP d1-ATP d1-ATP d1-ADP->d1-ATP d1-Hypoxanthine d1-Hypoxanthine d1-Inosine->d1-Hypoxanthine d1-Xanthine d1-Xanthine d1-Hypoxanthine->d1-Xanthine d1-Uric Acid d1-Uric Acid d1-Xanthine->d1-Uric Acid

Caption: Metabolic fate of this compound tracer.

Experimental Protocols

This section provides detailed protocols for conducting this compound tracer experiments in cell culture and for the subsequent analysis of metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Cell Culture Labeling with this compound

This protocol outlines the steps for labeling cultured cells with this compound to trace its incorporation into intracellular metabolites.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound (d1-Ado) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Cell scraper

  • Centrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow until they reach the desired confluency (typically 80-90%).

  • Preparation of Labeling Medium: Prepare fresh culture medium containing the desired final concentration of this compound. A typical starting concentration is 100 µM, but this should be optimized for the specific cell type and experimental goals.

  • Labeling: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the this compound labeling medium to the cells.

  • Incubation: Incubate the cells for a specific period (e.g., 1, 4, 8, or 24 hours) under standard cell culture conditions (37°C, 5% CO2). The incubation time will depend on the expected rate of adenosine metabolism in the chosen cell line.

  • Metabolite Extraction:

    • After the incubation period, place the culture plates on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Incubate at -80°C for at least 30 minutes to precipitate proteins.

  • Sample Clarification: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

  • Sample Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.

Visualization of the Experimental Workflow

The following diagram provides a visual representation of the cell culture labeling and metabolite extraction workflow.

Experimental_Workflow cluster_workflow This compound Tracer Workflow Seed_Cells Seed Cells in Culture Plates Prepare_Medium Prepare Labeling Medium (with this compound) Seed_Cells->Prepare_Medium Label_Cells Incubate Cells with Labeling Medium Prepare_Medium->Label_Cells Wash_Cells Wash Cells with Ice-Cold PBS Label_Cells->Wash_Cells Extract_Metabolites Extract Metabolites with Cold Methanol Wash_Cells->Extract_Metabolites Centrifuge Centrifuge to Pellet Debris Extract_Metabolites->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS_Analysis Analyze by LC-MS/MS Collect_Supernatant->LCMS_Analysis

Caption: Cell labeling and extraction workflow.
LC-MS/MS Analysis of this compound and its Metabolites

This protocol provides a general framework for the analysis of this compound and its deuterated metabolites using LC-MS/MS. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for separating purine metabolites.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-98% B

    • 10-12 min: 98% B

    • 12-12.1 min: 98-2% B

    • 12.1-15 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are used to detect and quantify each analyte. The transitions for the deuterated compounds will have a +1 m/z shift compared to their unlabeled counterparts.

Data Presentation and Analysis

The primary output of an this compound tracer experiment is the quantitative measurement of the labeled and unlabeled forms of adenosine and its metabolites. This data can be used to calculate the fractional enrichment of the deuterium label in each metabolite pool, which reflects the contribution of the tracer to that pool.

Fractional Enrichment (%) = [Labeled Metabolite] / ([Labeled Metabolite] + [Unlabeled Metabolite]) * 100

The following tables provide a structured format for presenting the quantitative data obtained from these experiments.

Table 1: LC-MS/MS MRM Transitions for this compound and its Metabolites

MetabolitePrecursor Ion (m/z)Product Ion (m/z)
Adenosine (Unlabeled)268.1136.1
This compound 269.1 136.1
AMP (Unlabeled)348.1136.1
d1-AMP 349.1 136.1
ADP (Unlabeled)428.0136.1
d1-ADP 429.0 136.1
ATP (Unlabeled)508.0136.1
d1-ATP 509.0 136.1
Inosine (Unlabeled)269.1137.1
d1-Inosine 270.1 137.1

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Table 2: Example Quantitative Data from an this compound Tracer Experiment

MetaboliteUnlabeled (µM)Labeled (µM)Fractional Enrichment (%)
Adenosine5.225.883.2
AMP12.18.541.3
ADP25.610.228.5
ATP150.335.719.2
Inosine3.815.179.9

Applications in Research and Drug Development

The use of this compound as a metabolic tracer has numerous applications in both basic research and drug development:

  • Understanding Disease Pathophysiology: Aberrant purine metabolism is implicated in various diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. This compound tracing can be used to identify metabolic reprogramming in these conditions.

  • Drug Target Validation: By assessing the impact of a drug candidate on the flux through specific purine metabolic pathways, researchers can validate its mechanism of action and on-target effects.

  • Pharmacodynamic Biomarker Development: The fractional enrichment of deuterated metabolites can serve as a sensitive pharmacodynamic biomarker to assess the in vivo efficacy of drugs targeting purine metabolism.

  • Personalized Medicine: Understanding individual differences in purine metabolism, as revealed by tracer studies, could inform personalized therapeutic strategies.

Conclusion

This compound is a versatile and powerful tool for the quantitative analysis of purine metabolic pathways. The detailed protocols and data analysis frameworks presented in these application notes provide a solid foundation for researchers to design and execute robust tracer experiments. The insights gained from these studies will contribute to a deeper understanding of cellular metabolism and facilitate the development of novel therapeutic interventions for a wide range of diseases.

Application Notes and Protocols for In Vivo Studies Utilizing Deuterated Adenosine Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies using deuterated adenosine isotopes. The focus is on the application of these isotopes in Positron Emission Tomography (PET) imaging for adenosine A₂A receptor (A₂AR) analysis.

Application Note 1: Enhanced Metabolic Stability of Deuterated Adenosine Radiotracers

Deuteration of adenosine-based radiotracers has been shown to significantly improve their metabolic stability in vivo. A prime example is [¹⁸F]FLUDA, a deuterated isotopologue of [¹⁸F]FESCH, which demonstrates enhanced resistance to degradation. This increased stability leads to a reduction in brain-penetrant radiometabolites, thereby improving the accuracy and reliability of PET imaging studies targeting the adenosine A₂A receptor.[1] The improved metabolic profile of deuterated tracers facilitates more precise quantification of receptor availability and occupancy in the brain.

Application Note 2: High-Affinity and Specificity Binding of Deuterated Radiotracers

Deuterated adenosine analogs, such as [¹⁸F]FLUDA, have been developed to exhibit high affinity and specificity for the adenosine A₂A receptor. In vitro binding assays have demonstrated Kᵢ values in the nanomolar range for the human A₂A receptor, with significantly lower affinity for other adenosine receptor subtypes like the A₁ receptor.[2] This high specificity is crucial for accurately mapping the distribution and density of A₂A receptors in preclinical and clinical research, particularly in the context of neurodegenerative diseases like Parkinson's disease.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies utilizing the deuterated adenosine radiotracer [¹⁸F]FLUDA.

Table 1: Radiosynthesis and Physicochemical Properties of [¹⁸F]FLUDA

ParameterValueReference
Radiochemical Yield19 ± 3%[1]
Molar Activity72–180 GBq/μmol[1][3]
Radiochemical Purity≥ 99%[1]
logD₇.₄2.01 ± 0.07[1]

Table 2: In Vivo Performance of [¹⁸F]FLUDA in Mice

ParameterValueReference
Maximum Specific-to-Non-Specific Binding Ratio (Striatum)8.3[1][3]
Parent Fraction in Brain (30 min post-injection)>76%[1]

Experimental Protocols

Protocol 1: Automated Radiosynthesis of [¹⁸F]FLUDA

This protocol describes the two-step, one-pot automated synthesis of [¹⁸F]FLUDA.

Materials:

  • Precursor molecule (appropriate boronic acid pinacol ester)

  • [¹⁸F]Fluoride

  • Copper(II) triflate

  • Pyridine

  • Solvents (e.g., dimethylformamide)

  • Automated radiosynthesis module (e.g., GE TRACERLab FXNPro)

  • Semi-preparative HPLC system

Procedure:

  • Fluorination: The precursor is reacted with dried, activated [¹⁸F]fluoride to form the intermediate.

  • Deprotection: The protecting groups are removed from the intermediate to yield the final [¹⁸F]FLUDA compound.

  • Purification: The crude product is purified using a semi-preparative HPLC system.

  • Formulation: The purified [¹⁸F]FLUDA is formulated in a physiologically compatible solution for injection.

Protocol 2: General Animal Preparation for In Vivo PET Imaging

This protocol outlines the general steps for preparing small animals for PET imaging studies.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Induction chamber

  • Nose cone for anesthesia delivery

  • Heating pad

  • Catheter for intravenous injection

  • Vital sign monitoring equipment

Procedure:

  • Fasting: Animals should be fasted for an appropriate period before the scan to reduce background signal, typically 4-6 hours.

  • Anesthesia: Induce anesthesia using an induction chamber with isoflurane (e.g., 3% in oxygen).

  • Positioning: Once anesthetized, transfer the animal to the scanner bed and maintain anesthesia using a nose cone (e.g., 1.5-2% isoflurane in oxygen).

  • Catheterization: If not already in place, insert a catheter into a tail vein for radiotracer injection.

  • Monitoring: Continuously monitor the animal's vital signs (e.g., respiration, heart rate, temperature) throughout the procedure. Maintain body temperature using a heating pad.

Protocol 3: In Vivo PET/MRI Imaging with [¹⁸F]FLUDA in Mice

This protocol details the dynamic PET/MRI imaging procedure in mice to assess A₂A receptor availability.

Procedure:

  • Animal Preparation: Prepare the mouse for imaging as described in Protocol 2.

  • Radiotracer Injection: Administer a bolus injection of [¹⁸F]FLUDA (e.g., 10-15 MBq) via the tail vein catheter.

  • Dynamic PET Scan: Start a dynamic PET scan immediately after injection and acquire data for a specified duration (e.g., 60-90 minutes).

  • MRI Acquisition: Acquire anatomical MRI images for co-registration with the PET data.

  • Blocking Studies (Optional): To confirm specificity, a separate cohort of animals can be pre-treated with a known A₂A receptor antagonist before [¹⁸F]FLUDA injection.

  • Data Analysis:

    • Reconstruct the dynamic PET data into a series of time frames.

    • Co-register the PET images with the anatomical MRI images.

    • Define regions of interest (ROIs) on the MRI, including the striatum (high A₂A receptor density) and cerebellum (low A₂A receptor density, often used as a reference region).

    • Generate time-activity curves (TACs) for each ROI.

    • Use appropriate kinetic modeling (e.g., simplified reference tissue model) to quantify receptor binding potential (BPₙₔ).

Visualizations

experimental_workflow cluster_synthesis [18F]FLUDA Radiosynthesis cluster_imaging In Vivo PET/MRI Imaging cluster_analysis Data Analysis s1 Precursor & [18F]Fluoride s2 Automated Synthesis Module s1->s2 s3 Purification (HPLC) s2->s3 s4 Formulation s3->s4 i2 Radiotracer Injection s4->i2 i1 Animal Preparation i1->i2 i3 Dynamic PET/MRI Scan i2->i3 a1 Image Reconstruction i3->a1 a2 PET-MRI Co-registration a1->a2 a3 ROI Definition a2->a3 a4 Kinetic Modeling a3->a4

Experimental workflow for in vivo PET imaging.

a2a_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR G_protein Gs Protein A2AR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB activates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Adenosine A2A receptor signaling pathway.

References

Application Notes and Protocols for Adenosine Quantification using Adenosine-d1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine is a ubiquitous endogenous purine nucleoside that plays a critical role in numerous physiological and pathophysiological processes. It functions as a key signaling molecule by activating four G protein-coupled receptors: A1, A2A, A2B, and A3.[1] This signaling cascade is integral to cellular adaptation to stress, particularly under hypoxic or ischemic conditions.[1] The intricate involvement of adenosine in modulating immune responses, vascular function, and neurotransmission has positioned it as a significant target in drug discovery and development, particularly in oncology and inflammatory diseases.[2]

Accurate quantification of adenosine in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics that target adenosine signaling pathways. However, the rapid metabolism of adenosine in biological samples presents a significant analytical challenge. Therefore, robust sample preparation techniques are paramount for obtaining reliable and reproducible results.

This document provides detailed application notes and protocols for the quantification of adenosine in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with adenosine-d1 as a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard is essential to correct for analyte loss during sample preparation and for variations in instrument response.

Adenosine Signaling Pathway

The biological effects of adenosine are mediated through its interaction with four receptor subtypes (A1, A2A, A2B, and A3), which are coupled to different G proteins and downstream signaling cascades. Activation of A1 and A3 receptors typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[3] Conversely, A2A and A2B receptor activation stimulates adenylyl cyclase, resulting in increased cAMP production.[3] These pathways ultimately influence a wide array of cellular functions.

AdenosineSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R A1 Receptor Gi Adenosine->A1R A2AR A2A Receptor Gs Adenosine->A2AR A2BR A2B Receptor Gs Adenosine->A2BR A3R A3 Receptor Gi Adenosine->A3R AC Adenylyl Cyclase A1R->AC - A2AR->AC + A2BR->AC + A3R->AC - cAMP_inc ↑ cAMP AC->cAMP_inc Gs activation cAMP_dec ↓ cAMP AC->cAMP_dec Gi inhibition Downstream Downstream Cellular Effects cAMP_inc->Downstream cAMP_dec->Downstream

Caption: Adenosine Signaling Pathway Overview

Experimental Workflow for Adenosine Quantification

The overall workflow for adenosine quantification in biological samples involves several key steps, from sample collection to data analysis. It is critical to inhibit adenosine metabolism at the point of collection to ensure accurate measurement of endogenous levels.

AdenosineWorkflow SampleCollection 1. Sample Collection (e.g., Plasma with anticoagulant and metabolic inhibitors) Spiking 2. Internal Standard Spiking (this compound) SampleCollection->Spiking SamplePrep 3. Sample Preparation Spiking->SamplePrep ProteinPrecipitation Protein Precipitation SamplePrep->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) SamplePrep->SPE LCMS 4. LC-MS/MS Analysis ProteinPrecipitation->LCMS Supernatant SPE->LCMS Eluate DataAnalysis 5. Data Analysis and Quantification LCMS->DataAnalysis

Caption: Experimental Workflow

Sample Preparation Protocols

Two common and effective methods for preparing plasma samples for adenosine quantification are Protein Precipitation and Solid-Phase Extraction (SPE).

Protocol 1: Protein Precipitation

This method is rapid and straightforward, making it suitable for high-throughput analysis.

Materials:

  • Plasma sample

  • This compound internal standard (IS) solution (e.g., 100 ng/mL in methanol)

  • Ice-cold acetonitrile (ACN)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Spike the sample with 10 µL of this compound internal standard solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup of the sample matrix, which can improve assay sensitivity and reduce matrix effects. A mixed-mode cation exchange SPE cartridge is often used for adenosine extraction.

Materials:

  • Plasma sample

  • This compound internal standard (IS) solution (e.g., 100 ng/mL in water)

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)

  • Methanol (MeOH)

  • Deionized water

  • 5% Ammonium hydroxide in methanol

  • 2% Formic acid in methanol

  • SPE manifold

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound IS and 200 µL of 4% H3PO4 in water. Vortex to mix.

  • Column Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

  • Elution: Elute the adenosine and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Adenosine268.1136.1
This compound269.1136.1

Note: The specific m/z for this compound may vary depending on the position of the deuterium label. The above is a hypothetical example assuming a single deuterium substitution on a non-fragmenting portion of the molecule.

Data Presentation

The following tables summarize typical quantitative data obtained from the validation of an LC-MS/MS method for adenosine quantification in human plasma.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low3< 10%< 10%90 - 110%
Medium50< 8%< 8%92 - 108%
High800< 5%< 5%95 - 105%

Table 3: Recovery and Matrix Effect [4][5]

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low385 - 95%90 - 110%
High80088 - 98%92 - 108%

Recovery is calculated by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. The matrix effect is assessed by comparing the analyte response in post-extraction spiked samples to the response in a neat solution.[5]

Conclusion

The protocols described provide robust and reliable methods for the quantification of adenosine in plasma using this compound as an internal standard. The choice between protein precipitation and solid-phase extraction will depend on the specific requirements of the study, such as sample throughput and the need for extensive sample cleanup. Proper validation of the chosen method is essential to ensure the accuracy and precision of the results. These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals working on projects involving the adenosine signaling pathway.

References

Application Notes and Protocols: Adenosine-d1 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Adenosine-d1, a deuterium-labeled analog of adenosine, in Drug Metabolism and Pharmacokinetic (DMPK) studies. The inclusion of detailed protocols and data presentation is intended to guide researchers in the effective application of this tool in drug discovery and development.

Introduction to this compound in DMPK

Adenosine is an endogenous nucleoside that plays a critical role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] Its therapeutic potential is vast, but its clinical application is often limited by rapid metabolism and a short half-life.[2][3] Deuterium-labeled compounds, such as this compound, offer a strategic advantage in DMPK studies. The substitution of hydrogen with deuterium at a metabolically active site can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect.[4] This property makes this compound a valuable tool for investigating the metabolic fate of adenosine and for developing more stable adenosine-based therapeutics. Furthermore, stable isotope-labeled compounds like this compound are indispensable as internal standards for accurate bioanalysis using mass spectrometry.

Key Applications of this compound in DMPK

  • Metabolic Stability Assessment: Evaluating the rate of metabolism of this compound in comparison to unlabeled adenosine in various in vitro systems (e.g., liver microsomes, hepatocytes) to quantify the impact of deuteration on metabolic clearance.

  • Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vivo to determine if deuteration leads to a more favorable pharmacokinetic profile, such as increased half-life and exposure.

  • Internal Standard in Bioanalysis: Utilizing this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise and accurate quantification of endogenous or administered adenosine in biological matrices.

Data Presentation

ParameterAdenosineThis compoundRationale for Difference
In Vitro Metabolic Half-life (t½) ShorterLongerThe C-D bond is stronger than the C-H bond, leading to a slower rate of enzymatic cleavage by metabolic enzymes like adenosine deaminase.[4]
Intrinsic Clearance (CLint) HigherLowerA lower rate of metabolism results in a reduced intrinsic clearance from the in vitro system.
In Vivo Half-life (t½) ShortExpected to be longerSlower metabolism is anticipated to prolong the circulation time in the body.
Area Under the Curve (AUC) LowerExpected to be higherReduced clearance leads to greater overall drug exposure.

Signaling and Metabolic Pathways

Adenosine Signaling Pathway

Adenosine exerts its effects by binding to its four receptor subtypes (A1, A2A, A2B, and A3), which are coupled to different G proteins and trigger distinct downstream signaling cascades.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Adenosine Adenosine A1R A1R Adenosine->A1R A2AR A2AR Adenosine->A2AR A2BR A2BR Adenosine->A2BR A3R A3R Adenosine->A3R Gi Gi A1R->Gi Gs Gs A2AR->Gs A2BR->Gs A3R->Gi AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gi->PLC activates Gs->AC activates cAMP ↓ cAMP cAMP_inc ↑ cAMP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG

Adenosine binds to its receptors, initiating downstream signaling.

Adenosine Metabolic Pathway

Adenosine levels are tightly regulated by a series of enzymes that are responsible for its synthesis and degradation.

cluster_synthesis Synthesis cluster_adenosine cluster_degradation Degradation cluster_salvage Salvage Pathway ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 (ecto-5'-nucleotidase) SAH S-adenosylhomocysteine SAH->Adenosine SAH Hydrolase Inosine Inosine Adenosine->Inosine Adenosine Deaminase (ADA) AMP_salvage AMP Adenosine->AMP_salvage Adenosine Kinase (ADK) Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid

Key enzymes in adenosine metabolism.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of this compound compared to unlabeled adenosine in human liver microsomes.

Materials:

  • Adenosine and this compound (10 mM stock solutions in DMSO)

  • Human Liver Microsomes (HLM), pooled (20 mg/mL)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • Acetonitrile with internal standard (e.g., a stable isotope-labeled compound structurally unrelated to adenosine)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis prep_mix Prepare incubation mix: HLM, Buffer, NADPH system add_compound Add Adenosine or this compound (final conc. 1 µM) prep_mix->add_compound incubate Incubate at 37°C with shaking add_compound->incubate time_points Sample at T=0, 5, 15, 30, 60 min incubate->time_points quench Quench reaction with cold acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze

Metabolic stability assay workflow.

Procedure:

  • Prepare Incubation Mixtures: In a 96-well plate, prepare the incubation mixture containing human liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to all wells except for the negative controls. Add Adenosine or this compound to the respective wells to achieve a final concentration of 1 µM.

  • Incubation and Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots from the incubation mixture.

  • Quench Reaction: Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with the internal standard.

  • Sample Preparation: Centrifuge the collection plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of Adenosine or this compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear regression, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.

Protocol 2: Quantification of Adenosine in Human Plasma using this compound as an Internal Standard

Objective: To accurately quantify the concentration of adenosine in human plasma samples using a stable isotope dilution LC-MS/MS method.

Materials:

  • Human plasma samples

  • Adenosine calibration standards

  • This compound (internal standard, IS) stock solution

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a 100 µL aliquot of plasma sample, calibration standard, or quality control sample, add 10 µL of the this compound internal standard solution.

    • Vortex briefly.

    • Add 300 µL of cold protein precipitation solvent.

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Separate adenosine and this compound using a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect the analytes using tandem mass spectrometry in positive ion mode with multiple reaction monitoring (MRM).

      • Monitor a specific precursor-to-product ion transition for adenosine (e.g., m/z 268.1 → 136.1).

      • Monitor the corresponding transition for this compound (e.g., m/z 269.1 → 136.1, assuming a single deuterium substitution on a non-fragmenting part of the molecule).

Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of adenosine to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentration of adenosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a powerful tool in DMPK studies, enabling researchers to investigate the metabolic stability and pharmacokinetic properties of adenosine with greater precision. The kinetic isotope effect imparted by deuterium substitution offers a promising strategy for developing more robust adenosine-based therapeutics. Furthermore, its application as an internal standard is crucial for the accurate bioanalysis of adenosine, a key aspect of both preclinical and clinical drug development. The protocols and information provided herein serve as a valuable resource for scientists working to harness the therapeutic potential of adenosine.

References

Troubleshooting & Optimization

Technical Support Center: Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards in mass spectrometry. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their quantitative analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Chromatographic Shift (Isotope Effect)

Q1: My deuterated internal standard has a different retention time than my analyte. Why is this happening and how can I fix it?

A1: This phenomenon is known as the chromatographic isotope effect. Deuterium atoms are slightly larger and the C-D bond is stronger than the C-H bond, which can lead to differences in physicochemical properties like lipophilicity. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1] This shift can be problematic if it leads to incomplete co-elution with the analyte, resulting in differential matrix effects and inaccurate quantification.[2]

Troubleshooting Steps:

  • Assess the Significance of the Shift: A small, consistent shift may not be problematic if the analyte and internal standard experience the same matrix effects. However, if the shift is significant or variable, it needs to be addressed.

  • Modify Chromatographic Conditions:

    • Reduce Column Resolution: Using a shorter column or a column with a larger particle size can increase peak width, forcing the analyte and internal standard to co-elute.[2]

    • Adjust Mobile Phase Gradient: A shallower gradient can sometimes improve co-elution.

  • Consider Alternative Internal Standards: If chromatographic modifications are unsuccessful, consider using an internal standard labeled with ¹³C or ¹⁵N, which typically do not exhibit a significant chromatographic shift.[2]

Issue 2: Isotopic Purity and Cross-Contribution

Q2: I'm seeing a signal for my analyte in my blank samples that only contain the deuterated internal standard. What is causing this?

A2: This is likely due to the presence of the non-deuterated analyte (the "d0" component) as an impurity in your deuterated internal standard. This can lead to an overestimation of your analyte's concentration, especially at the lower limit of quantitation (LLOQ). Regulatory guidelines suggest that the contribution of the internal standard to the analyte signal should be less than 20% of the LLOQ response.[3][4]

Troubleshooting Steps:

  • Verify Isotopic Purity: The isotopic purity of the deuterated standard should be confirmed, ideally by high-resolution mass spectrometry.

  • Adjust Internal Standard Concentration: Lowering the concentration of the internal standard can reduce the contribution of the d0 impurity to the analyte signal.

  • Purify the Internal Standard: If the isotopic purity is unacceptably low, the standard may need to be purified.

  • Account for the Contribution: If the d0 contribution is consistent, it may be possible to subtract it from the analyte signal, although this is not ideal.

Issue 3: Deuterium Back-Exchange

Q3: The response of my deuterated internal standard is decreasing over time in my processed samples. What could be the cause?

A3: This could be due to deuterium back-exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix. This process is more likely to occur with deuterons on heteroatoms (like -OH, -NH, -SH) and can be influenced by pH, temperature, and the composition of the mobile phase.[5] Back-exchange effectively converts the internal standard back into the analyte, leading to inaccurate quantification.

Troubleshooting Steps:

  • Evaluate the Stability of the Deuterium Label: The position of the deuterium labels is crucial. Labels on carbon atoms are generally more stable than those on heteroatoms.

  • Control pH and Temperature: Back-exchange is often minimized at acidic pH (around 2.5) and low temperatures (0-4 °C).[5]

  • Minimize Sample Processing Time: The longer the sample is in a protic solvent, the greater the potential for back-exchange.

  • Use Aprotic Solvents: Where possible, use aprotic solvents for sample reconstitution and storage.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to common issues with deuterated internal standards.

Parameter Typical Observation Potential Impact on Analysis Reference
Chromatographic Retention Time Shift Deuterated compounds often elute 1-3 seconds earlier than non-deuterated counterparts in UPLC.Can lead to differential matrix effects if co-elution is not maintained.[1]
Isotopic Purity (d0 Impurity) Contribution of internal standard to analyte signal should be <20% of the LLOQ response.Inaccurate quantification, especially at low concentrations.[3][4]
Deuterium Back-Exchange Highly dependent on pH, temperature, and label position. Minimized at low pH (~2.5) and low temperature (~0°C).Underestimation of analyte concentration due to loss of internal standard.[5]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of a Deuterated Internal Standard

Objective: To determine the percentage of the non-deuterated (d0) analyte present in the deuterated internal standard stock solution.

Methodology:

  • Prepare a high-concentration solution of the deuterated internal standard in an appropriate solvent (e.g., 1 µg/mL in methanol).

  • Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis.

  • Acquire a full-scan mass spectrum of the internal standard.

  • Identify the monoisotopic peak of the deuterated standard and the corresponding peak for the non-deuterated analyte.

  • Calculate the isotopic purity by comparing the peak area or intensity of the d0 isotopologue to the sum of all isotopologue peaks.

Protocol 2: Evaluation of Deuterium Back-Exchange

Objective: To assess the stability of the deuterium labels on the internal standard under the analytical conditions.

Methodology:

  • Spike the deuterated internal standard into the sample matrix (e.g., plasma, urine) and a control solvent (e.g., methanol).

  • Incubate the samples under the same conditions as the intended analytical method (e.g., room temperature for 4 hours).

  • Process the samples at different time points (e.g., 0, 1, 2, 4 hours).

  • Analyze the samples by LC-MS.

  • Monitor the peak area ratio of the deuterated internal standard to a stable, non-deuterated compound spiked at a constant concentration. A decrease in this ratio over time in the matrix sample compared to the control solvent indicates back-exchange.

Visualizations

Caption: Troubleshooting workflow for issues with deuterated internal standards.

Caption: Impact of chromatographic shift on differential matrix effects.

References

Technical Support Center: Adenosine-d1 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal intensity of Adenosine-d1 in mass spectrometry experiments.

Troubleshooting Guide: Enhancing this compound Signal Intensity

This guide addresses common issues encountered during the mass spectrometric analysis of this compound, presented in a question-and-answer format.

Question: Why am I observing a weak or no signal for my this compound sample?

Answer: A weak or absent signal for this compound can stem from several factors throughout the analytical workflow, from sample preparation to instrument settings. A systematic approach to troubleshooting is crucial.[1] The initial step is to determine if the issue lies with the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS).[1]

Troubleshooting Workflow for Low this compound Signal

start Low or No this compound Signal sample_prep Sample Preparation Issues start->sample_prep lc_system LC System Malfunction start->lc_system ms_system MS System Problem start->ms_system troubleshoot_sample Verify Sample Integrity - Check for degradation - Assess extraction efficiency sample_prep->troubleshoot_sample troubleshoot_lc Check LC Performance - Verify mobile phase - Inspect column - Check for leaks lc_system->troubleshoot_lc ionization Suboptimal Ionization ms_system->ionization detection Incorrect Detection Parameters ms_system->detection troubleshoot_ms Verify MS Function - Check source conditions - Confirm calibration ms_system->troubleshoot_ms optimize_ionization Optimize Ion Source - Adjust ESI/APCI parameters - Modify mobile phase ionization->optimize_ionization optimize_detection Optimize Detection - Confirm precursor/product ions - Adjust collision energy detection->optimize_detection solution Improved Signal troubleshoot_sample->solution troubleshoot_lc->solution troubleshoot_ms->solution optimize_ionization->solution optimize_detection->solution

Caption: A logical workflow for troubleshooting low this compound signal.

Question: How can I improve the ionization efficiency of this compound?

Answer: Optimizing the ionization source is critical for enhancing the signal intensity of this compound. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used, and the choice depends on the specific LC conditions and sample matrix.[2][3]

  • Ionization Source Selection: ESI is generally preferred for polar molecules like adenosine and is compatible with reversed-phase and HILIC chromatography.[3][4] APCI can be a good alternative for less polar compounds and may be less susceptible to matrix effects in some cases.[2][5]

  • Mobile Phase Composition: The mobile phase composition significantly impacts ionization efficiency.

    • Additives: The use of volatile additives like formic acid or ammonium formate in the mobile phase can improve the protonation of adenosine, leading to a stronger [M+H]+ signal in positive ion mode.[4][6][7]

    • Organic Content: Higher organic solvent concentrations, often used in HILIC, can enhance desolvation and ionization efficiency in the ESI source.[4][8]

  • Source Parameters: Fine-tuning the MS source parameters is essential. This includes optimizing the spray voltage, gas flows (nebulizer and drying gas), and source temperature.[9][10]

Question: My this compound signal is inconsistent and shows poor reproducibility. What could be the cause?

Answer: Inconsistent signal can often be attributed to matrix effects or issues with the LC separation.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to variability.[2][8][11]

    • Mitigation Strategies:

      • Sample Preparation: Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE) to remove interfering matrix components.[8][11]

      • Chromatography: Improve chromatographic separation to resolve this compound from matrix interferences. Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention for polar compounds like adenosine, separating them from the solvent front where many matrix components elute.[4]

      • Internal Standards: The use of a stable isotope-labeled internal standard, such as 13C10,15N5-adenosine, is highly recommended to compensate for matrix effects and improve quantification accuracy.[9][12]

  • LC Issues: Problems with the LC system can also lead to inconsistent results.

    • Column Performance: A deteriorating column can lead to poor peak shape and retention time shifts.[13]

    • Mobile Phase: Ensure mobile phases are fresh and properly degassed.[7]

Question: I am observing unexpected adducts of this compound. How can I minimize them?

Answer: Adduct formation, such as the addition of sodium ([M+Na]+) or potassium ([M+K]+), can split the ion signal between multiple species, reducing the intensity of the desired protonated molecule ([M+H]+).[14][15]

  • Source of Adducts: Sodium and potassium ions are ubiquitous and can be introduced from glassware, reagents, and the sample itself.[14]

  • Minimization Strategies:

    • High-Purity Reagents: Use high-purity solvents and additives.

    • Mobile Phase Additives: The addition of a proton source, like formic acid or ammonium formate, can promote the formation of the [M+H]+ ion over metal adducts.[7]

    • Instrumentation: In some cases, adjusting the ion optics of the mass spectrometer can help to minimize the transmission of adduct ions.

Frequently Asked Questions (FAQs)

What are the optimal mass spectrometry parameters for this compound detection?

For tandem mass spectrometry, the most common transition for adenosine (and its deuterated isotopologues) is the fragmentation of the protonated molecule to the protonated adenine base.[2][4][6]

ParameterTypical Value
Precursor Ion (Q1)m/z 269.2 (for this compound)
Product Ion (Q3)m/z 136.1
Ionization ModePositive Electrospray Ionization (ESI)
Collision Energy15-25 V (instrument dependent)
Cone/Declustering Potential20-50 V (instrument dependent)

Note: These values should be optimized for your specific instrument and experimental conditions.[4][6]

What is the expected fragmentation pattern for this compound?

The primary fragmentation of protonated adenosine involves the cleavage of the glycosidic bond between the ribose sugar and the adenine base.[16][17] This results in the characteristic product ion at m/z 136, corresponding to the protonated adenine moiety.

This compound Fragmentation Pathway

adenosine_d1 This compound [M+H]+ m/z 269.2 fragmentation Collision-Induced Dissociation (CID) adenosine_d1->fragmentation adenine Protonated Adenine m/z 136.1 fragmentation->adenine ribose Neutral Loss of Ribose-d1 fragmentation->ribose

Caption: Fragmentation of this compound in the mass spectrometer.

Which liquid chromatography method is better for this compound analysis: HILIC or Reversed-Phase?

Both HILIC and reversed-phase (RP) chromatography can be used for adenosine analysis, and the best choice depends on the specific application and sample matrix.

FeatureHILICReversed-Phase (with polar-retained columns)
Retention Stronger retention for polar analytes like adenosine.[4]Weaker retention, may require specialized polar-retained columns.[6]
Mobile Phase High organic content, beneficial for ESI sensitivity.[4]High aqueous content, may require higher source temperatures for desolvation.[7]
Matrix Effects Can effectively separate adenosine from early-eluting matrix components.[4]May have co-elution with matrix components if retention is poor.

How should I prepare my samples for this compound analysis?

Proper sample preparation is crucial to remove interferences and concentrate the analyte.[8][18]

General Sample Preparation Workflow

start Biological Sample (e.g., Blood, Cells) extraction Extraction (e.g., Protein Precipitation with Acetonitrile) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Optional: Solid-Phase Extraction (SPE) for cleanup supernatant->spe evaporation Evaporation and Reconstitution supernatant->evaporation spe->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: A typical workflow for preparing biological samples for this compound analysis.

For blood samples, it is important to use a "stop solution" immediately after collection to prevent the rapid metabolism of adenosine.[4] This can be achieved by adding ice-cold acetonitrile.[4] For cellular samples, a common method is to lyse the cells and precipitate proteins using a solvent like methanol.[19]

References

Troubleshooting poor chromatographic peak shape of adenosine and Adenosine-d1.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for troubleshooting poor chromatographic peak shape of adenosine and its deuterated analog, Adenosine-d1. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for adenosine and this compound?

A1: The primary cause of peak tailing for adenosine and this compound in reversed-phase chromatography is secondary interactions between the basic amine groups of the analytes and acidic residual silanol groups on the silica-based stationary phase.[1][2][3][4] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a delayed elution and an asymmetrical peak shape.[3]

Q2: How does mobile phase pH affect the peak shape of adenosine?

A2: Mobile phase pH is a critical parameter for achieving good peak shape for adenosine.[5][6][7][8] Adenosine has a pKa of approximately 3.5. Operating at a mobile phase pH below this pKa (e.g., pH 2.5-3.0) ensures that the primary amine groups are protonated, which can help to reduce undesirable interactions with silanol groups and improve peak symmetry.[3] However, the retention of adenosine is also highly dependent on pH.[5]

Q3: Can the choice of column significantly impact the analysis of adenosine?

A3: Absolutely. While standard C18 columns can be used, they often exhibit peak tailing due to silanol interactions.[9] Modern, high-purity silica columns with advanced end-capping are recommended to minimize these secondary interactions.[3] For challenging separations, alternative stationary phases such as those with polar-embedded groups or mixed-mode columns (combining reversed-phase and ion-exchange or HILIC characteristics) can provide improved peak shape and retention.[10][11]

Q4: Are there any specific considerations for this compound compared to adenosine?

A4: Chromatographically, this compound is expected to behave nearly identically to adenosine. The single deuterium substitution is unlikely to cause significant changes in its retention time or peak shape under typical reversed-phase conditions. Therefore, the troubleshooting strategies for poor peak shape are the same for both compounds. Any observed differences in peak shape are more likely attributable to variations in sample preparation, concentration, or the chromatographic conditions themselves rather than the isotopic label.

Q5: Can interactions with metal surfaces in the HPLC system affect my results?

A5: Yes, metal surfaces within the HPLC system (e.g., stainless steel tubing, frits) can interact with analytes, particularly those with phosphate groups like adenosine monophosphate (AMP) and adenosine triphosphate (ATP).[12] While adenosine itself is less prone to this than its phosphorylated derivatives, these interactions can still contribute to peak tailing and loss of recovery.[12][13] Using biocompatible or PEEK tubing and frits, or systems with inert flow paths, can mitigate these effects.[14]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetric peak with a trailing edge that extends more than the leading edge.

Troubleshooting Workflow for Peak Tailing

G start Poor Peak Shape: Peak Tailing Observed check_ph Is Mobile Phase pH Appropriate? (e.g., < pKa) start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., to 2.5-3.0) check_ph->adjust_ph No check_column Is Column Suitable? (High Purity, End-capped) check_ph->check_column Yes adjust_ph->check_column change_column Use a Highly Deactivated or Mixed-Mode Column check_column->change_column No check_buffer Is Buffer Concentration Sufficient? (e.g., 10-25 mM) check_column->check_buffer Yes change_column->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_overload Is Column Overloaded? check_buffer->check_overload Yes increase_buffer->check_overload reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Yes check_extracolumn Check for Extra-Column Volume (tubing, connections) check_overload->check_extracolumn No reduce_load->check_extracolumn optimize_system Use Shorter, Narrower ID Tubing and Zero-Dead-Volume Fittings check_extracolumn->optimize_system Yes end Peak Shape Improved check_extracolumn->end No optimize_system->end

Caption: Troubleshooting workflow for addressing peak tailing.

Experimental Protocols for Peak Tailing:

  • Mobile Phase pH Adjustment:

    • Prepare the aqueous component of the mobile phase (e.g., 20 mM ammonium formate).

    • Titrate the pH of the aqueous buffer to the desired value (e.g., pH 3.0) using a suitable acid (e.g., formic acid).

    • Mix the pH-adjusted aqueous component with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

  • Column Flushing and Regeneration:

    • Disconnect the column from the detector.

    • Flush the column with a series of solvents to remove contaminants. A typical sequence for a reversed-phase column is:

      • Water (20 column volumes)

      • Methanol (20 column volumes)

      • Acetonitrile (20 column volumes)

      • Isopropanol (20 column volumes)

    • Store the column in an appropriate solvent (e.g., acetonitrile/water) as recommended by the manufacturer.

Issue 2: Peak Broadening

Peak broadening results in wider peaks than expected, leading to decreased resolution and sensitivity.

Troubleshooting Workflow for Peak Broadening

G start Poor Peak Shape: Peak Broadening Observed check_extracolumn Is there significant Extra-Column Volume? start->check_extracolumn reduce_ecv Minimize Tubing Length/ID, Use appropriate fittings check_extracolumn->reduce_ecv Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_extracolumn->check_solvent No reduce_ecv->check_solvent match_solvent Dissolve Sample in Initial Mobile Phase check_solvent->match_solvent Yes check_flowrate Is Flow Rate Optimal? check_solvent->check_flowrate No match_solvent->check_flowrate optimize_flow Adjust Flow Rate (Van Deemter Plot) check_flowrate->optimize_flow No check_temp Is Column Temperature Too Low? check_flowrate->check_temp Yes optimize_flow->check_temp increase_temp Increase Column Temperature (e.g., to 30-40 °C) check_temp->increase_temp Yes check_column_health Is the Column Old or Contaminated? check_temp->check_column_health No increase_temp->check_column_health replace_column Replace with a New Column check_column_health->replace_column Yes end Peak Shape Improved check_column_health->end No replace_column->end

Caption: Troubleshooting workflow for addressing peak broadening.

Experimental Protocols for Peak Broadening:

  • Sample Solvent Matching:

    • Prepare a diluent that is identical to or weaker than the initial mobile phase composition.

    • For a gradient method starting with 95% aqueous and 5% organic, the sample should be dissolved in a similar or even weaker (e.g., 100% aqueous) solvent.

    • If the sample is not soluble in the initial mobile phase, use the strongest possible solvent that still provides good peak shape and inject the smallest possible volume.[15][16]

Issue 3: Split Peaks

Split peaks can be an indication of a problem at the head of the column or an issue with the sample injection.

Troubleshooting Workflow for Split Peaks

G start Poor Peak Shape: Split Peaks Observed check_frit Is the Column Inlet Frit Partially Blocked? start->check_frit reverse_flush Reverse and Flush the Column check_frit->reverse_flush Yes check_void Is there a Void at the Column Inlet? check_frit->check_void No reverse_flush->check_void replace_column Replace the Column check_void->replace_column Yes check_injection Is the Injection Solvent Much Stronger than Mobile Phase? check_void->check_injection No end Peak Shape Improved replace_column->end match_solvent Dissolve Sample in Initial Mobile Phase check_injection->match_solvent Yes check_solubility Is the Sample Fully Soluble in the Mobile Phase? check_injection->check_solubility No match_solvent->check_solubility change_solvent Change Sample Solvent or Filter Sample check_solubility->change_solvent No check_solubility->end Yes change_solvent->end

Caption: Troubleshooting workflow for addressing split peaks.

Data Presentation

Table 1: Influence of Mobile Phase pH on Adenosine Retention

Mobile Phase pHStationary PhaseRetention Factor (k)Peak Shape ObservationReference
4.0C18Greater than at pH 7.0Improved symmetry compared to higher pH[6]
7.0C18Lower than at pH 4.0Increased tailing may be observed[6]
Acidic (e.g., <3.5)C18Lower retentionGenerally better peak shape due to protonation of silanols[3]

Table 2: Recommended Column Chemistries for Adenosine Analysis

Column TypeSeparation PrincipleAdvantages for AdenosinePotential Disadvantages
High-Purity, End-capped C18Reversed-PhaseWidely available, good retentionCan still exhibit tailing with some columns
Polar-Embedded C18Reversed-Phase with polar groupReduced silanol interactions, better peak shape for basesMay have different selectivity than standard C18
PhenylReversed-PhaseAlternative selectivity, can offer faster separationsRetention may be lower than C18
Mixed-Mode (RP/Cation-Exchange)Reversed-Phase and Ion-ExchangeExcellent retention and peak shape, orthogonal selectivityMethod development can be more complex
HILICHydrophilic InteractionGood for very polar compoundsRequires careful control of water content in mobile phase

References

Technical Support Center: Adenosine-d1 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the storage, stability, and handling of Adenosine-d1 stock solutions to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents and aqueous buffers. For high concentration stock solutions, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are suitable.[1] The solubility is approximately 20 mg/mL in DMSO and 5 mg/mL in DMF.[1] For experiments requiring an organic solvent-free solution, crystalline this compound can be dissolved directly in aqueous buffers like PBS (pH 7.2), with a solubility of about 10 mg/mL.[1]

Q2: What are the recommended storage conditions and expected shelf life for this compound?

A2: The storage conditions depend on whether the compound is in solid form or in solution.

  • Crystalline Solid: Store at -20°C for long-term stability of at least four years.[1]

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[1] For diluted solutions in 0.9% sodium chloride or 5% dextrose, studies on adenosine have shown stability for at least 14 days at both room temperature (20-25°C) and refrigerated conditions (2-8°C).[2][3][4]

Q3: Can I subject my this compound stock solution to multiple freeze-thaw cycles?

A3: While specific studies on the effect of freeze-thaw cycles on this compound are limited, it is generally recommended to minimize these cycles for any stock solution. To avoid repeated freezing and thawing, aliquot the stock solution into smaller, single-use volumes before storage.

Q4: How can I check the purity and integrity of my this compound stock solution?

A4: The purity and integrity of this compound solutions can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to determine the concentration and detect any degradation products.[2][4][5][6] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for a more detailed analysis of the compound's structure and purity.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of this compound stock solution.Prepare a fresh stock solution from crystalline solid. Verify the purity of the solution using HPLC.
Inaccurate concentration of the stock solution.Re-measure the concentration using a spectrophotometer (λmax: 259 nm) or HPLC with a valid standard curve.[1]
Precipitate observed in the stock solution after thawing. The solubility limit has been exceeded at a lower temperature.Gently warm the solution and vortex to redissolve the precipitate completely before use. Ensure the solution is clear before making dilutions.
Visible change in color or clarity of the solution. Potential chemical degradation or microbial contamination.Discard the solution and prepare a fresh stock. For aqueous solutions, consider sterile filtering.

Data Presentation

Table 1: Summary of Adenosine Solution Stability Studies

Concentration(s)Solvent/DiluentStorage ContainerTemperatureDurationStabilityReference
10 & 50 µg/mL0.9% Sodium Chloride or 5% DextrosePolyolefin infusion bagsRoom Temp (20-25°C) & Refrigerated (2-8°C)14 daysRetained 99-101% of initial concentration.[3][3][8]
50, 100, & 220 µg/mL0.9% Sodium Chloride or 5% DextrosePVC infusion bagsRoom Temp (23-25°C) & Refrigerated (2-8°C)14 daysRetained >98% of initial concentration.[2][4][2][4]
0.75 mg/mL0.9% Sodium Chloride, 5% Dextrose, Lactated Ringer'sPolypropylene syringes & PVC bags25°C, 5°C, -15°C14-16 daysConcentration remained constant.[9][9]
2 mg/mL0.9% Sodium ChloridePVC & Polyolefin infusion bagsRoom Temp & Refrigerated14 daysRetained 90-110% of initial concentration.[5][5]
3 mg/mLUndilutedPolypropylene syringes25°C, 5°C, -15°C7, 14, and 28 days respectivelyConcentration remained constant.[9][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials: this compound (crystalline solid), DMSO (anhydrous), sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO). d. Vortex the solution until the this compound is completely dissolved. e. Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes. f. Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound Solution using HPLC

  • Objective: To determine the concentration and purity of an this compound solution over time.

  • Methodology: a. Prepare the this compound solution at the desired concentration and in the chosen solvent. b. Divide the solution into multiple aliquots for storage under the desired conditions (e.g., room temperature, 4°C, -20°C). c. At specified time points (e.g., Day 0, 1, 3, 7, 14), remove an aliquot from storage. d. Analyze the sample using a validated stability-indicating HPLC method. The method should be capable of separating this compound from potential degradation products. e. Quantify the peak area of this compound and any degradation products. f. Compare the results to the initial (Day 0) analysis to determine the percentage of this compound remaining. Stability is often defined as retaining at least 90% of the initial concentration.[2][4]

Visualizations

cluster_0 Troubleshooting Workflow Inconsistent Results Inconsistent Results Check Stock Solution Check Stock Solution Inconsistent Results->Check Stock Solution Is it Clear? Is it Clear? Check Stock Solution->Is it Clear? Discard and Prepare Fresh Discard and Prepare Fresh Check Stock Solution->Discard and Prepare Fresh Color Change/Cloudy Is Concentration Correct? Is Concentration Correct? Is it Clear?->Is Concentration Correct? Yes Warm and Vortex Warm and Vortex Is it Clear?->Warm and Vortex No (Precipitate) Continue Experiment Continue Experiment Is Concentration Correct?->Continue Experiment Yes Re-measure Concentration Re-measure Concentration Is Concentration Correct?->Re-measure Concentration No Prepare Fresh Stock Prepare Fresh Stock Discard and Prepare Fresh->Prepare Fresh Stock Warm and Vortex->Is it Clear? Re-measure Concentration->Is Concentration Correct?

Caption: Troubleshooting workflow for inconsistent experimental results.

cluster_1 Adenosine Degradation Pathway Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase

Caption: Primary metabolic degradation pathway of adenosine.[10]

References

Technical Support Center: Minimizing Ion Suppression with Adenosine-d1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Adenosine-d1 as an internal standard to minimize ion suppression in biological matrices during LC-MS analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of adenosine in biological matrices when using this compound as an internal standard.

Symptom Potential Cause Troubleshooting Steps
Poor Signal Response for both Adenosine and this compound High levels of matrix components (salts, phospholipids) are causing significant ion suppression.1. Optimize Sample Preparation: Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds.[2] 3. Adjust LC Method: Modify the chromatographic gradient to better separate the analytes from the matrix interferences.[1][3]
Inconsistent Internal Standard (this compound) Response The internal standard is not co-eluting perfectly with the analyte, leading to differential ion suppression effects.1. Chromatographic Optimization: Adjust the mobile phase composition, gradient, and flow rate to ensure co-elution of adenosine and this compound.[1] 2. Check for Contamination: A contaminated ion source can lead to inconsistent signal intensity.[4] Clean the ion source according to the manufacturer's instructions.
Analyte (Adenosine) Signal is Suppressed, but Internal Standard (this compound) is Not This is unlikely if they co-elute, but could indicate a very specific interference.1. Post-Column Infusion Experiment: Perform a post-column infusion of adenosine to identify regions of ion suppression in the chromatogram.[2][3] This will help determine if a matrix component is co-eluting specifically with the analyte. 2. Modify Chromatography: Adjust the chromatographic method to separate the analyte from the interfering peak.
High Background Noise Contamination in the LC-MS system or improper mobile phase preparation.1. Use High-Purity Solvents and Additives: Ensure all mobile phase components are LC-MS grade.[4] 2. System Flush: Flush the entire LC system and column with a strong solvent to remove contaminants. 3. Check for Leaks: Ensure there are no leaks in the system that could introduce contaminants.
Poor Peak Shape Column overload, contamination, or interaction with metal components of the LC system.1. Reduce Injection Volume: Injecting a smaller sample volume can prevent column overload.[2] 2. Use a Metal-Free Column: For phosphorylated compounds like adenosine, consider using a metal-free or PEEK-lined column to prevent chelation and peak tailing.[5]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in LC-MS analysis of biological samples?

A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][6] This leads to a decreased signal response for the analyte, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2] Biological matrices like plasma, serum, and urine are complex and contain numerous endogenous compounds such as salts, proteins, and phospholipids that can cause ion suppression.[1]

Q2: How does using this compound as an internal standard help minimize ion suppression?

A2: A stable isotope-labeled internal standard like this compound is the ideal choice because it has nearly identical chemical and physical properties to the analyte (adenosine).[1] This means it will co-elute with adenosine and experience the same degree of ion suppression.[1] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be compensated for, leading to more accurate and reliable quantification.

Q3: What are the most effective sample preparation techniques to reduce ion suppression?

A3: The most effective sample preparation techniques are those that efficiently remove matrix components that are known to cause ion suppression. These include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for selectively isolating the analyte of interest while removing a significant portion of interfering compounds.[1]

  • Liquid-Liquid Extraction (LLE): LLE can also be very effective at cleaning up samples by partitioning the analyte into a solvent that is immiscible with the sample matrix.

  • Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing all interfering components, particularly phospholipids.[7]

Q4: Can I just dilute my sample to reduce ion suppression?

A4: Diluting the sample can be a simple and effective way to reduce the concentration of matrix components and thereby lessen ion suppression.[2] However, this approach also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially for low-concentration samples.

Q5: How can I optimize my chromatography to avoid ion suppression?

A5: Optimizing your chromatographic separation is a critical step in minimizing ion suppression. The goal is to separate the analyte and internal standard from the regions where matrix components elute.[1][3] This can be achieved by:

  • Modifying the mobile phase gradient: A shallower gradient can improve the resolution between peaks.

  • Changing the column chemistry: Using a column with a different stationary phase (e.g., HILIC for polar compounds) can alter the elution profile and separate the analyte from interferences.

  • Adjusting the flow rate: Lower flow rates, especially in the nano-flow regime, can sometimes reduce ion suppression.[2]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps to identify the regions in the chromatogram where ion suppression occurs.

  • Prepare a standard solution of adenosine at a concentration that gives a stable and mid-range signal on the mass spectrometer.

  • Infuse the standard solution continuously into the LC flow path after the analytical column and before the mass spectrometer ion source using a syringe pump and a T-fitting.

  • Establish a stable baseline signal for the infused adenosine.

  • Inject a blank, extracted biological matrix sample (e.g., protein-precipitated plasma) onto the LC system.

  • Monitor the baseline signal of the infused adenosine. Any dips or decreases in the signal indicate regions where co-eluting matrix components are causing ion suppression.[2][3]

Protocol 2: Evaluation of Matrix Effect using this compound

This protocol quantifies the extent of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Adenosine and this compound in a clean solvent (e.g., mobile phase).

    • Set B (Post-extraction Spike): Blank biological matrix is extracted, and then adenosine and this compound are added to the final extract.

    • Set C (Pre-extraction Spike): Adenosine and this compound are added to the biological matrix before the extraction process.

  • Analyze all three sets of samples by LC-MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100 A Matrix Effect value of less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Data Presentation

Table 1: Example Matrix Effect and Recovery Data for Adenosine Analysis
Sample Preparation MethodAnalyteMatrix Effect (%)Recovery (%)
Protein PrecipitationAdenosine7592
This compound7893
Liquid-Liquid ExtractionAdenosine9285
This compound9487
Solid-Phase ExtractionAdenosine9895
This compound9996

Visualizations

IonSuppressionWorkflow cluster_sample Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing BiologicalSample Biological Sample (Plasma, Urine, etc.) AddIS Add this compound (Internal Standard) BiologicalSample->AddIS Extraction Extraction (SPE, LLE, or PPT) AddIS->Extraction Extract Clean Extract Extraction->Extract LC Liquid Chromatography (Separation) Extract->LC MS Mass Spectrometry (Detection) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Ratio Calculate Peak Area Ratio (Adenosine / this compound) Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Workflow for minimizing ion suppression using an internal standard.

TroubleshootingFlowchart Start Poor/Inconsistent Signal Response CheckIS Check Internal Standard (this compound) Response Start->CheckIS IS_OK IS Response OK, Analyte Suppressed CheckIS->IS_OK Inconsistent IS_Not_OK Both Analyte and IS Show Poor/Variable Signal CheckIS->IS_Not_OK Consistent Low Signal or High Variability PostColumnInfusion Perform Post-Column Infusion Experiment IS_OK->PostColumnInfusion OptimizeSamplePrep Optimize Sample Prep (e.g., use SPE) IS_Not_OK->OptimizeSamplePrep OptimizeChromo Optimize Chromatography (Gradient, Column) IS_Not_OK->OptimizeChromo DiluteSample Dilute Sample IS_Not_OK->DiluteSample CleanSource Clean Ion Source IS_Not_OK->CleanSource End Re-analyze OptimizeSamplePrep->End OptimizeChromo->End DiluteSample->End CleanSource->End SeparateInterference Adjust Chromatography to Separate from Interference PostColumnInfusion->SeparateInterference SeparateInterference->End

Caption: Troubleshooting flowchart for ion suppression issues.

References

Calibration curve issues in adenosine quantification with deuterated standards.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with adenosine quantification using deuterated standards in LC-MS/MS applications.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the preparation and analysis of calibration curves for adenosine.

FAQ 1: Poor Calibration Curve Linearity (R² < 0.99)

Question: My calibration curve for adenosine is not linear (R² value is below 0.99). What are the potential causes and how can I fix this?

Answer:

Poor linearity is a common issue that can arise from several factors throughout the experimental workflow. Here are the primary causes and troubleshooting steps:

  • Sample Preparation Issues:

    • Inaccurate Pipetting: Inaccurate serial dilutions of your calibration standards are a frequent source of non-linearity.

      • Solution: Calibrate your pipettes regularly. Use fresh, high-quality pipette tips for each standard. When preparing serial dilutions, ensure thorough mixing at each step.

    • Standard Degradation: Adenosine is susceptible to enzymatic degradation.[1] If standards are not handled properly, their concentrations can change over time.

      • Solution: Prepare fresh stock solutions and working standards for each experiment.[2] Store stock solutions at appropriate temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.[1][2] Consider using an adenosine deaminase inhibitor like EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) in your sample matrix if degradation is suspected.[1]

  • Chromatographic Problems:

    • Co-elution with Interfering Compounds: Matrix components that co-elute with adenosine can interfere with its ionization, leading to a non-linear response.[3][4]

      • Solution: Optimize your chromatographic method to improve the separation of adenosine from matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry (e.g., HILIC for polar molecules like adenosine).[2][5]

    • Column Overload: Injecting too much analyte can saturate the column, leading to poor peak shape and a non-linear response, especially at higher concentrations.

      • Solution: Reduce the injection volume or dilute your higher concentration standards.

  • Mass Spectrometer Issues:

    • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal and loss of linearity.

      • Solution: Dilute your upper-level calibration standards. You can also use a less abundant isotope of adenosine for quantification at the higher end of the curve to avoid saturation.[6]

    • Incorrect MS/MS Transition: Using a sub-optimal or incorrect MRM (Multiple Reaction Monitoring) transition can lead to poor signal and non-linearity.

      • Solution: Verify the precursor and product ions for both adenosine and the deuterated internal standard.[1][2][7] Infuse a standard solution directly into the mass spectrometer to optimize the collision energy and other MS parameters.

FAQ 2: Low Sensitivity / High LLOQ (Lower Limit of Quantification)

Question: I'm struggling to achieve a low enough LLOQ for my adenosine assay. What can I do to improve sensitivity?

Answer:

Low sensitivity can be a significant hurdle, especially when measuring endogenous levels of adenosine. Here are several strategies to enhance your assay's sensitivity:

  • Optimize Sample Preparation:

    • Increase Sample Volume: If possible, start with a larger volume of your biological sample to concentrate the analyte during extraction.

    • Efficient Extraction: Use a validated extraction method with high recovery. Protein precipitation is a common and simple method.[8] Solid-phase extraction (SPE) can also be used for cleaner extracts and potentially higher concentration factors.

    • Minimize Analyte Loss: Adenosine can adsorb to plasticware. Use low-binding tubes and pipette tips.

  • Enhance Chromatographic Performance:

    • Improve Peak Shape: Sharp, symmetrical peaks lead to better sensitivity.[2] Ensure your mobile phase is compatible with your column and that the pH is appropriate for adenosine. HILIC columns can provide good retention and peak shape for polar compounds like adenosine.[2][5]

    • Reduce Baseline Noise: High baseline noise can obscure low-level peaks. Use high-purity solvents and freshly prepared mobile phases.[9][10] Ensure your LC system is clean and well-maintained.

  • Maximize Mass Spectrometer Response:

    • Optimize Ion Source Parameters: Carefully tune the ion source parameters, such as capillary voltage, gas flows, and temperature, to maximize the ionization of adenosine.[2][7]

    • Optimize MS/MS Parameters: As mentioned previously, ensure your MRM transition and collision energy are optimized for maximum signal intensity.[1][2][7]

    • Derivatization: Chemical derivatization can be employed to improve the ionization efficiency and chromatographic retention of adenosine, thereby increasing sensitivity.[11]

FAQ 3: Inconsistent Results and Poor Reproducibility

Question: My results are not reproducible between runs. What could be causing this variability?

Answer:

Poor reproducibility can stem from a variety of sources, making it a frustrating problem to troubleshoot. A systematic approach is key to identifying the root cause.

  • Variability in Sample Handling and Preparation:

    • Inconsistent Timing: The short half-life of adenosine in biological samples means that timing during sample collection and processing is critical.[2]

      • Solution: Standardize your sample collection and processing workflow. Use a "stop solution" containing a protein precipitant and an adenosine deaminase inhibitor immediately after sample collection.[2]

    • Matrix Effects: The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[3][4][12]

      • Solution: A stable isotope-labeled (SIL) internal standard, such as a deuterated adenosine, is crucial to compensate for matrix effects.[3][12][13] Ensure the SIL standard is added to all samples and standards at the very beginning of the sample preparation process.

  • LC-MS System Instability:

    • Fluctuating LC Performance: Inconsistent retention times can lead to variability in peak integration and quantification.

      • Solution: Ensure your LC system is properly equilibrated before each run. Monitor system pressure for any signs of leaks or blockages.[9][14] Use fresh mobile phases.

    • MS Sensitivity Drift: The sensitivity of the mass spectrometer can drift over time.

      • Solution: Perform regular system suitability checks and calibrations. Clean the ion source periodically to prevent contamination buildup.[9]

Data Summary Tables

Table 1: Typical LC-MS/MS Parameters for Adenosine Quantification

ParameterTypical Value/SettingSource
Precursor Ion (m/z) 268.1 / 268.2[1][2]
Product Ion (m/z) 136.1 / 136.2[1][2][7]
Deuterated Standard 13C10,15N5-adenosine or similar[7][15]
Ionization Mode Positive Electrospray (ESI+)[2][6]
Column Type HILIC or C18[2][7]

Table 2: Performance Characteristics from Published Methods

ParameterRange of Reported ValuesSource
Linearity (R²) > 0.99[1]
LLOQ (ng/mL) 0.48 - 15.6[1]
Recovery (%) 85 - 115%[2][16]
Intra-day Precision (%RSD) < 15%[1][2]
Inter-day Precision (%RSD) < 15%[1][2]

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards
  • Prepare a Primary Stock Solution: Accurately weigh a known amount of adenosine standard and dissolve it in a suitable solvent (e.g., 50:50 methanol:water) to create a high-concentration stock solution (e.g., 1 mg/mL).[2] Store this at -20°C or below.

  • Prepare a Working Stock Solution: Dilute the primary stock solution to an intermediate concentration (e.g., 10 µg/mL) that will serve as the starting point for your calibration curve.

  • Serial Dilutions: Perform a series of serial dilutions from the working stock solution to create a range of calibration standards that bracket the expected concentration of your unknown samples.[1][2] Use the same matrix as your samples (e.g., blank plasma) for the final dilutions to account for matrix effects.

  • Add Internal Standard: Add a consistent amount of the deuterated adenosine internal standard to each calibration standard and unknown sample.[1][15]

  • Sample Extraction: Process the calibration standards and samples using your validated extraction method (e.g., protein precipitation with acetonitrile).[2][15]

Protocol 2: Sample Preparation (Protein Precipitation)
  • Sample Collection: Collect biological samples (e.g., blood) into tubes containing an anticoagulant. Immediately add a "stop solution" (e.g., ice-cold acetonitrile with an adenosine deaminase inhibitor) to prevent degradation and precipitate proteins.[2]

  • Internal Standard Addition: If not already in the collection tube, add the deuterated internal standard to the sample.

  • Vortex and Centrifuge: Vigorously vortex the samples for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2][15]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen.[2] Reconstitute the dried extract in a small volume of the initial mobile phase.[2]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis sample_collection Sample Collection (with Stop Solution) add_is_sample Add Deuterated IS to Sample sample_collection->add_is_sample protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (e.g., HILIC) reconstitution->lc_separation cal_standards Prepare Calibration Standards add_is_cal Add Deuterated IS to Standards cal_standards->add_is_cal add_is_cal->protein_precipitation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Peak Integration) ms_detection->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

Caption: Experimental workflow for adenosine quantification.

troubleshooting_linearity cluster_causes Potential Causes cluster_solutions Solutions start Poor Linearity (R² < 0.99) cause1 Pipetting Error start->cause1 cause2 Standard Degradation start->cause2 cause3 Detector Saturation start->cause3 cause4 Matrix Effects start->cause4 solution1 Calibrate Pipettes Use Fresh Tips cause1->solution1 solution2 Prepare Fresh Standards Use Inhibitors cause2->solution2 solution3 Dilute High Standards Use a Different Isotope cause3->solution3 solution4 Optimize Chromatography Improve Sample Cleanup cause4->solution4

Caption: Troubleshooting poor calibration curve linearity.

References

Validation & Comparative

A Comparative Guide to Adenosine Quantification: HPLC-MS/MS with Adenosine-d1 Internal Standard versus Fluorometric Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and reliable quantification of adenosine is crucial for understanding its diverse physiological and pathological roles. This guide provides an objective comparison of two common methods for adenosine quantification: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) using a deuterated internal standard (Adenosine-d1), and a commercially available fluorometric assay kit.

This comparison is supported by experimental data from published literature to aid in selecting the most appropriate method for specific research needs.

Methodology Comparison

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of the two methods.

ParameterHPLC-MS/MS with this compound Internal StandardFluorometric Assay Kit
Principle Chromatographic separation followed by mass spectrometric detection and quantification against a stable isotope-labeled internal standard.Enzymatic conversion of adenosine, leading to a fluorescent product.
Linearity Range Wide dynamic range, typically from low nmol/L to µmol/L.[1] For example, a validated method showed a range of 2.1–500 nmol/L in plasma.[1] Another study in cell culture medium had a range up to 1000 ng/ml.[2]Defined by the standard curve of the kit, with a stated detection sensitivity limit of 1.56 µM.[3]
Precision (%CV) High precision, with intra- and inter-assay CVs typically below 15%.[2][4]Intra-assay precision reported with RSD of <11% (with one exception at 20% for LQC).[5]
Accuracy (% Bias) High accuracy, with bias typically within ±15% of the nominal value.[2][4]Accuracy expressed as recovery percentage, generally between 85% and 115%.[5]
Lower Limit of Quantification (LLOQ) High sensitivity, with LLOQs in the low nmol/L range. For instance, an LLOQ of 2.1 nmol/L has been reported in plasma.[1] Another method reported an LLOQ of 15.6 ng/ml in cell culture medium.[2]The detection sensitivity limit is reported as 1.56 µM.[3]
Selectivity High, due to chromatographic separation and specific mass transitions of the analyte and internal standard.Can be susceptible to interference from other molecules in the sample that may affect the enzymatic reactions or fluorescence.
Matrix Effects Can be significant but are effectively corrected by the co-eluting, isotopically labeled internal standard.The kit is compatible with various biological samples, but matrix effects can influence the results and may require sample-specific validation.[6]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and accurate results.

HPLC-MS/MS with this compound

This method offers high sensitivity and selectivity, making it a gold standard for adenosine quantification in complex biological matrices.

1. Sample Preparation:

  • Objective: To extract adenosine from the biological matrix and remove interfering substances.

  • Procedure:

    • To a 50 µL plasma sample, add a "stop solution" to prevent the rapid formation and clearance of adenosine.[1]

    • Add the internal standard, this compound, to the sample.

    • Perform protein precipitation by adding a precipitating agent like acetonitrile or methanol.[7]

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

2. HPLC Separation:

  • Objective: To separate adenosine and this compound from other sample components.

  • Typical Conditions:

    • Column: A reversed-phase C18 column is commonly used.[8]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often employed.[8]

    • Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.[8]

    • Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.[8]

3. MS/MS Detection:

  • Objective: To specifically detect and quantify adenosine and this compound.

  • Typical Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is common.[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both adenosine and this compound.

      • Adenosine Transition: m/z 268.2 → 136.1[2]

      • Internal Standard (e.g., 13C5-adenine) Transition: m/z 272.8 → 136.2[8]

    • Data Analysis: The peak area ratio of adenosine to this compound is used to calculate the concentration of adenosine in the sample by referencing a standard curve.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add this compound Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation Supernatant->HPLC MSMS MS/MS Detection HPLC->MSMS Data Data Analysis MSMS->Data

HPLC-MS/MS experimental workflow.
Fluorometric Assay Kit

This method provides a more straightforward and higher-throughput alternative to HPLC-MS/MS, suitable for screening and relative quantification.

1. Principle of the Assay:

The assay is based on a series of enzymatic reactions. Adenosine is first converted to inosine by adenosine deaminase. Inosine is then converted to hypoxanthine, which is subsequently oxidized to produce hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a fluorometric probe in a reaction catalyzed by horseradish peroxidase (HRP), producing a fluorescent signal proportional to the amount of adenosine in the sample.[3]

2. Experimental Protocol:

  • Sample Preparation: Prepare samples (e.g., cell lysates, plasma, serum) as per the kit's instructions. This may involve dilution to fall within the assay's linear range.

  • Standard Curve Preparation: Prepare a series of adenosine standards with known concentrations provided in the kit.

  • Assay Procedure:

    • Add samples and standards to the wells of a 96-well microplate.

    • For each sample, prepare two wells: one with and one without adenosine deaminase. The difference in fluorescence between these two wells represents the specific signal from adenosine.[3]

    • Add the reaction mixture containing the enzymes and fluorometric probe to all wells.

    • Incubate the plate for the time specified in the protocol (e.g., 15 minutes).[3]

    • Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from wells without adenosine) from all readings.

    • Plot the fluorescence of the standards against their concentrations to generate a standard curve.

    • Determine the adenosine concentration in the samples by interpolating their net fluorescence values from the standard curve.

Fluorometric_Assay_Pathway Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase Xanthine Xanthine + H₂O₂ Hypoxanthine->Xanthine Xanthine Oxidase Fluorescence Fluorescent Product Xanthine->Fluorescence HRP + Probe

Enzymatic signaling pathway for adenosine detection.

Conclusion

The choice between HPLC-MS/MS with an this compound internal standard and a fluorometric assay kit for adenosine quantification depends on the specific requirements of the study.

  • HPLC-MS/MS with this compound is the preferred method for applications requiring high sensitivity, selectivity, and accurate absolute quantification, especially in complex biological matrices. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and ensuring the reliability of the results.

  • Fluorometric Assay Kits offer a convenient, high-throughput, and less instrument-intensive alternative. They are well-suited for rapid screening of a large number of samples and for relative quantification where the highest level of accuracy is not the primary concern. However, users should be mindful of potential interferences and the lower sensitivity compared to mass spectrometry-based methods.

Ultimately, a thorough evaluation of the project's analytical needs will guide the selection of the most appropriate method for robust and meaningful adenosine quantification.

References

A Head-to-Head Battle of Internal Standards: Adenosine-d1 vs. 13C-Labeled Adenosine in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative bioanalysis by mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reliable results. For the analysis of adenosine, a key endogenous nucleoside, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides a comprehensive comparison of two common types of SIL adenosine: deuterated (Adenosine-d1) and carbon-13 labeled (13C-labeled) adenosine, offering researchers the insights needed to select the optimal standard for their specific application.

The ideal internal standard should mimic the analyte of interest throughout sample preparation, chromatography, and ionization, thus compensating for variability in these steps.[1][2] While both this compound and 13C-labeled adenosine serve this purpose, subtle but significant differences in their physicochemical properties can impact analytical performance.

Key Performance Characteristics: A Comparative Overview

The primary distinction between deuterated and 13C-labeled standards lies in the mass difference between the stable isotope and its common counterpart. The ~100% mass difference between deuterium (²H) and protium (¹H) is significantly larger than the ~8% difference between carbon-13 (¹³C) and carbon-12 (¹²C).[3] This disparity can lead to several analytical consequences.

Chromatographic Co-elution: A critical aspect of a good internal standard is its ability to co-elute with the analyte to effectively compensate for matrix effects.[1] Due to the significant mass difference, deuterated standards can sometimes exhibit a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect".[3][4] This can be particularly problematic in high-resolution chromatography systems where even minor separations can lead to differential ion suppression or enhancement, potentially compromising quantification accuracy.[4] In contrast, 13C-labeled standards have physicochemical properties that are nearly identical to their unlabeled counterparts, ensuring robust co-elution and more reliable correction for matrix effects.[5][6][7]

Isotopic Stability: 13C labels are incorporated into the carbon backbone of the molecule, making them exceptionally stable throughout the analytical process.[5] Deuterium labels, especially those on exchangeable sites (e.g., -OH, -NH), can be susceptible to back-exchange with hydrogen atoms from the solvent, although placing the deuterium on non-exchangeable positions can mitigate this.[4][5] This potential for isotopic instability with deuterated standards necessitates careful validation of their stability under all experimental conditions.[5]

Availability and Cost: Historically, deuterated standards have been more widely available and generally less expensive to synthesize than their 13C-labeled counterparts.[1][6] However, the demand for high-quality, reliable internal standards has led to an increase in the commercial availability of 13C-labeled compounds, including various isotopologues of adenosine.

Quantitative Data Summary

Performance ParameterThis compound (Deuterated)13C-Labeled AdenosineRationale
Chromatographic Co-elution May exhibit slight retention time shifts (Isotope Effect).[3][4]Excellent co-elution with the native analyte.[5][6][7]The larger mass difference in deuterated compounds can alter chromatographic behavior.
Compensation for Matrix Effects Generally good, but can be compromised by chromatographic separation.[4]Excellent, due to near-identical elution profiles.[5][7]Co-elution is crucial for accurate matrix effect correction.
Isotopic Stability Generally stable if labeled at non-exchangeable positions, but requires verification.[4][5]Highly stable due to the incorporation of 13C into the carbon skeleton.[5]Deuterium at exchangeable positions can be lost.
Chemical Identity Different chemical entity due to the properties of deuterium.Chemically identical to the native analyte.[5]Affects physicochemical properties.
Cost-Effectiveness Often more affordable and widely available.[1][6]Can be more expensive to synthesize.[6]Synthesis of 13C-labeled compounds can be more complex.

Experimental Protocols: A Practical Guide

The following are representative experimental methodologies for the quantification of adenosine using a stable isotope-labeled internal standard. These protocols can be adapted for use with either this compound or a 13C-labeled adenosine.

Sample Preparation (Human Blood)

This protocol is adapted from a method utilizing ¹³C-labeled adenosine for accurate quantification.[8]

  • Blood Collection: Immediately after collection, mix the blood sample with an equal volume of cold acetonitrile containing the internal standard (either this compound or 13C-labeled adenosine) at a known concentration (e.g., 0.1 mg/L).[8]

  • Protein Precipitation: Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a general LC-MS/MS methodology that can be optimized for the specific instrumentation and adenosine isotopologue used. An example for ¹³C₅-ribose-adenine is provided.[9]

  • LC Column: A C18 reversed-phase column is commonly used for adenosine analysis.[9]

  • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 25mM ammonium acetate in water) and an organic component (e.g., acetonitrile).[9] The separation can be achieved using an isocratic or gradient elution.

  • Flow Rate: A flow rate of 0.2 mL/min is a common starting point.[9]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantification.[9]

    • Ionization: Electrospray ionization (ESI) in positive or negative mode can be used.[9]

    • MRM Transitions: Specific precursor-to-product ion transitions for adenosine and the chosen internal standard need to be optimized. For example:

      • Adenosine: 268.1 -> 136.1

      • ¹³C₅-ribose-adenine: 273.1 -> 136.1[9]

      • This compound: The precursor ion would be m/z 269.1, and the product ion would likely remain m/z 136.1, but this would need to be confirmed experimentally.

Visualizing the Workflow

The following diagram illustrates a typical workflow for bioanalytical quantification using a stable isotope-labeled internal standard.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Addition of Internal Standard Sample->Add_IS Spiking Extraction Extraction/ Protein Precipitation Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

Signaling Pathway Context

Adenosine plays a crucial role in various physiological processes by activating four G protein-coupled receptors: A1, A2A, A2B, and A3. The choice of internal standard is critical for accurately quantifying adenosine levels, which in turn is essential for studying these signaling pathways.

adenosine_signaling cluster_receptors Adenosine Receptors cluster_downstream Downstream Effects Adenosine Adenosine A1 A1 Adenosine->A1 A2A A2A Adenosine->A2A A2B A2B Adenosine->A2B A3 A3 Adenosine->A3 cAMP_Modulation cAMP Modulation A1->cAMP_Modulation Inhibition Ion_Channel_Modulation Ion Channel Modulation A1->Ion_Channel_Modulation A2A->cAMP_Modulation Stimulation A2B->cAMP_Modulation Stimulation PLC_Activation PLC Activation A3->PLC_Activation A3->Ion_Channel_Modulation

Caption: Simplified adenosine signaling pathways.

Conclusion: Making the Right Choice

Both this compound and 13C-labeled adenosine can be effective internal standards when properly validated. However, for the highest level of accuracy and to minimize potential analytical complications, 13C-labeled adenosine is generally the superior choice . Its inherent chemical and isotopic stability, coupled with its ability to perfectly co-elute with the unlabeled analyte, provides a more robust and reliable system for quantitative bioanalysis.

While deuterated standards may offer a more cost-effective solution, researchers must be vigilant in assessing potential isotope effects and ensuring the stability of the label throughout their specific analytical method. Ultimately, the choice of internal standard should be guided by the specific requirements of the assay, the available instrumentation, and a thorough understanding of the potential advantages and limitations of each option.

References

Cross-Validation of Analytical Methods for Adenosine Quantification Using Adenosine-d1 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of adenosine, with a focus on the use of Adenosine-d1 as an internal standard for cross-validation. Detailed experimental protocols and performance data are presented to aid in the selection and implementation of robust analytical techniques in research and development settings.

Introduction to Adenosine Analysis

Adenosine is a ubiquitous purine nucleoside that plays a critical role in numerous physiological processes. It functions as a signaling molecule by activating four G protein-coupled receptors: A1, A2A, A2B, and A3.[1] Accurate quantification of adenosine in biological matrices is essential for understanding its role in health and disease. Due to its rapid metabolism and the presence of endogenous levels, reliable analytical methods employing stable isotope-labeled internal standards are imperative for precise measurement. This compound, a deuterated form of adenosine, is a commonly used internal standard that helps to correct for variability during sample preparation and analysis.[1]

Comparative Analysis of Analytical Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and selective quantification of adenosine in biological samples.[2][3] The following tables summarize the performance characteristics of different LC-MS/MS methods, highlighting key validation parameters as recommended by regulatory agencies such as the FDA and EMA.[4][5][6]

Table 1: Comparison of LC-MS/MS Method Performance for Adenosine Quantification

ParameterMethod 1 (LC-ESI-MS/MS)[2]Method 2 (UPLC-MS/MS)[7]Method 3 (HILIC-MS/MS)[3]
Internal Standard Phenacetin13C5-AdenosineNot specified
Linearity Range 0.48 - 1210 ng/mL2.1 - 500 nmol/L0.005 - 2 µg/mL
Lower Limit of Quantitation (LLOQ) 0.48 ng/mL2.1 nmol/L0.005 µg/mL
Intra-day Precision (%CV) 2.32 - 12.7%Not ReportedNot Reported
Inter-day Precision (%CV) 4.01 - 9.40%≤15.0% (for ATP, GTP, ITP)[8]Not Reported
Accuracy (% Deviation) Not Reported-8.6 to 13.2% (for ATP, GTP, ITP)[8]Not Reported
Matrix Rat PlasmaHuman PlasmaHuman Blood

Table 2: Summary of Sample Preparation and Chromatographic Conditions

ParameterMethod 1 (LC-ESI-MS/MS)[2]Method 2 (UPLC-MS/MS)[7]Method 3 (HILIC-MS/MS)[3]
Sample Preparation Protein PrecipitationCentrifugal Filtration (10 kDa cut-off)Protein Precipitation
Chromatographic Column Atlantis dC18XSELECT HSS T3HILIC
Mobile Phase Acetonitrile and 0.2% Formic Acid in Water (Gradient)10 mmol/L Ammonium Formate and 0.1% Formic Acid in Water and Methanol (Gradient)Not Specified
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)

Experimental Protocols

General Bioanalytical Method Validation Principles

The validation of bioanalytical methods is crucial to ensure reliable results for pharmacokinetic and toxicokinetic studies.[4] Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines that outline the key parameters for validation, including accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[6][9]

Detailed Experimental Workflow for Adenosine Quantification by LC-MS/MS

The following protocol is a representative example for the quantification of adenosine in plasma using an internal standard like this compound.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., this compound).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Atlantis dC18) is commonly used.[2]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization in positive mode (ESI+).

  • MRM Transitions: Monitor the specific precursor to product ion transitions for adenosine (e.g., m/z 268.1 → 136.1) and the internal standard (e.g., for this compound, the transition would be shifted by the mass of the deuterium label).[3][7]

3. Data Analysis

  • Quantify adenosine concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

Visualizing Experimental Workflows and Signaling Pathways

Adenosine Signaling Pathway

Adenosine exerts its effects by binding to four receptor subtypes (A1, A2A, A2B, and A3), which are coupled to different G proteins and modulate intracellular signaling pathways, primarily by influencing adenylyl cyclase activity and cyclic AMP (cAMP) levels.[10][11][12]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A1R A1 Adenosine->A1R A3R A3 Adenosine->A3R A2AR A2A Adenosine->A2AR A2BR A2B Adenosine->A2BR CD39 CD39 CD73 CD73 Gi Gi A1R->Gi A3R->Gi Gs Gs A2AR->Gs A2BR->Gs AC Adenylyl Cyclase Gi->AC Gs->AC cAMP_down [cAMP] ↓ AC->cAMP_down cAMP_up [cAMP] ↑ AC->cAMP_up

Caption: Adenosine signaling pathway.

Experimental Workflow for Cross-Validation

Cross-validation of analytical methods ensures consistency and reliability of results when, for example, a method is transferred between laboratories or when two different methods are used to analyze the same set of samples. The following workflow outlines the key steps in this process.

Start Start: Define Validation Scope MethodA Method A Development & Validation Start->MethodA MethodB Method B Development & Validation Start->MethodB SampleSelection Select Representative Study Samples MethodA->SampleSelection MethodB->SampleSelection AnalysisA Analyze Samples with Method A SampleSelection->AnalysisA AnalysisB Analyze Samples with Method B SampleSelection->AnalysisB DataComparison Compare Results from Method A and Method B AnalysisA->DataComparison AnalysisB->DataComparison StatisticalAnalysis Statistical Analysis (e.g., Bland-Altman plot) DataComparison->StatisticalAnalysis Acceptance Meet Acceptance Criteria? StatisticalAnalysis->Acceptance Acceptance->MethodA No, Investigate Discrepancies Report Generate Cross-Validation Report Acceptance->Report Yes End End Report->End

Caption: Cross-validation workflow.

References

A Comparative Guide to Inter-Laboratory Adenosine Quantification Utilizing Adenosine-d1 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the quantification of adenosine, a critical signaling nucleoside involved in numerous physiological and pathological processes. The accurate measurement of adenosine is paramount in various fields of research and drug development. This document summarizes quantitative data from various validated methods, presents a detailed experimental protocol, and visualizes key pathways and workflows to aid researchers in selecting and implementing robust analytical techniques. The use of a stable isotope-labeled internal standard like Adenosine-d1 is a common strategy to ensure accuracy and precision in mass spectrometry-based quantification.

Quantitative Data Summary

The following table summarizes the performance characteristics of different Liquid Chromatography-Mass Spectrometry (LC-MS) methods for adenosine quantification. While a direct inter-laboratory comparison study was not identified, this table compiles validation data from several published methods, providing a benchmark for expected performance. The use of a stable isotope-labeled internal standard, such as 13C or 15N-labeled adenosine, is a key component of these methods for achieving accurate quantification.[1][2][3]

Parameter Method 1 Method 2 Method 3 Method 4
Limit of Detection (LOD) Not ReportedNot ReportedNot ReportedNot Reported
Lower Limit of Quantification (LLOQ) 2 nmol/L[3]0.005 µg/mL[4]Not Reported0.019 µM
Upper Limit of Quantification (ULOQ) Not Reported2 µg/mL[4]Not Reported37 µM
Linearity (r²) ≥ 0.99≥ 0.991Not Reported
Intra-assay Precision (%CV) Not ReportedNot Reported1.7% to 16%Not Reported
Inter-assay Precision (%CV) Not ReportedNot Reported1.7% to 16%Not Reported
Accuracy (% deviation) Not ReportedNot Reported-11.5% to 14.7%Not Reported
Internal Standard 13C5-adenosine[3]Not specifiedNot specifiedNot specified
Matrix Human Plasma[3]Human Blood[4]Peripheral Blood Mononuclear Cells (PBMCs), Red Blood Cells (RBCs), Dried Blood Spots (DBS)[5]Murine Tumor
Instrumentation UPLC-tandem-MS[3]HILIC-ESI-MS/MS[4]LC-MS/MS[5]LC-MS/MS
Reference PLOS One (2018)[3]HILIC-MS/MS Analysis of Adenosine in Patient Blood[4]A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC - NIH[5]Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization[6]

Experimental Protocols

A generalized experimental protocol for the quantification of adenosine in biological samples using LC-MS/MS with a stable isotope-labeled internal standard is outlined below. This protocol is a synthesis of methodologies described in the cited literature.[1][4][5][7]

1. Sample Preparation

  • Objective: To extract adenosine from the biological matrix and prevent its degradation.

  • Procedure:

    • Immediately after collection, blood samples are transferred to tubes containing a "stop solution" to inhibit enzymes that metabolize adenosine. A common stop solution contains acetonitrile.[1][4]

    • An internal standard, such as this compound or another stable isotope-labeled adenosine (e.g., 13C10,15N5-adenosine), is added to the sample.[1][2]

    • Proteins are precipitated by vortexing the sample with acetonitrile.[1]

    • The sample is centrifuged to pellet the precipitated proteins.

    • The supernatant containing adenosine and the internal standard is collected for analysis.[1]

2. Liquid Chromatography (LC)

  • Objective: To separate adenosine from other components in the sample extract.

  • Typical Parameters:

    • Column: A reverse-phase C18 column or a HILIC column is commonly used.[4][7]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.[5][7]

    • Flow Rate: A flow rate of 0.2 mL/min is a common setting.[7]

    • Column Temperature: The column is often maintained at a constant temperature, for example, 35°C.[7]

3. Mass Spectrometry (MS)

  • Objective: To detect and quantify adenosine and the internal standard.

  • Typical Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode is used.[7]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • Precursor/Product Ions: Specific precursor-to-product ion transitions are monitored for both adenosine and the internal standard. For example, for adenosine, a transition of m/z 268 to 136 is often used.[4]

Mandatory Visualizations

Adenosine Signaling Pathway

AdenosineSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR A3R A3 Receptor Adenosine->A3R Gi Gi A1R->Gi Activates Gs Gs A2AR->Gs Activates A2BR->Gs Activates A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets leading to

Caption: Adenosine signaling through its G-protein coupled receptors.

Experimental Workflow for Adenosine Quantification

AdenosineQuantificationWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SampleCollection 1. Biological Sample Collection (e.g., Blood, Tissue) StopSolution 2. Addition of Stop Solution & Internal Standard (this compound) SampleCollection->StopSolution ProteinPrecipitation 3. Protein Precipitation (e.g., with Acetonitrile) StopSolution->ProteinPrecipitation Centrifugation 4. Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection 5. Supernatant Collection Centrifugation->SupernatantCollection LC 6. Liquid Chromatography (Separation) SupernatantCollection->LC MS 7. Mass Spectrometry (Detection & Quantification) LC->MS DataAcquisition 8. Data Acquisition MS->DataAcquisition Quantification 9. Quantification (Ratio of Adenosine to this compound) DataAcquisition->Quantification Results 10. Results (Adenosine Concentration) Quantification->Results

Caption: A typical workflow for quantifying adenosine.

References

Detecting Adenosine: A Comparative Guide to Linearity and Range of Detection Using a Deuterated Standard and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking accurate and sensitive quantification of adenosine, this guide provides an objective comparison of detection methodologies. We delve into the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) using a deuterated standard and contrast it with alternative techniques, supported by experimental data and detailed protocols.

The quantification of adenosine, a crucial purine nucleoside, is vital in various research fields due to its role in cellular energy transfer and signaling.[1] The use of a deuterated internal standard in LC-MS is a widely accepted method for achieving high accuracy and precision. This guide will explore the linearity and detection range of this method and compare it to other available techniques.

Comparison of Adenosine Detection Methods

The selection of an appropriate adenosine detection method depends on the specific requirements of the study, such as sensitivity, sample matrix, and throughput. Below is a summary of the performance characteristics of different methods.

MethodLinearity RangeLimit of Detection (LOD) / Lower Limit of Quantification (LLOQ)Key AdvantagesKey Disadvantages
LC-MS/MS with Deuterated/Isotopically Labeled Standard 2.1–500 nmol/L[2]LLOQ: 2.1 nmol/L[2]High specificity and sensitivity, accurate quantification due to internal standard.[3]Requires expensive instrumentation and expertise.
HPLC with UV Detection 0.25-100.00 µmol/L[4]LOQ: 0.25 µmol/L[4]Widely available, relatively low cost.Lower sensitivity and specificity compared to MS.[5]
Microchip Electrophoresis with Amperometric Detection Not explicitly stated25 µM for adenosine[6]High-throughput potential, suitable for small sample volumes.[6]May have higher detection limits compared to MS-based methods.
Fluorometric Assay Kits 2-80 pmol/well[7]1.56 µM[1]Simple and fast, suitable for high-throughput screening.[1]Can be susceptible to interference from other molecules in the sample.
Aptamer-Based Biosensors 0.5–100 µM[8]15.67 nM[8]High selectivity, potential for real-time monitoring.[9]May have a narrower linear range compared to chromatographic methods.
Light-Up Probe with Aptamer 10 pM to 0.5 µM[10]10 pM[10]High sensitivity.[10]May be affected by sample matrix components.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following sections outline the key protocols for adenosine quantification using LC-MS/MS with a deuterated standard and an alternative fluorometric assay.

Protocol 1: Adenosine Quantification by LC-MS/MS with a Deuterated Standard

This protocol is based on established methods for the accurate measurement of endogenous adenosine in biological samples.[2]

1. Sample Preparation:

  • Collect blood samples directly into a "STOP solution" to prevent adenosine formation and degradation.[2]

  • Prepare plasma by centrifugation.

  • For quantification, spike the plasma samples with a known concentration of a stable isotope-labeled adenosine internal standard (e.g., ¹³C₅-adenosine).[2]

2. LC-MS/MS Analysis:

  • Chromatography: Employ a reverse-phase HPLC system, such as a Luna C-18 column, for separation.[11]

  • Mobile Phase: Use a gradient of ammonium acetate in water and acetonitrile.[11]

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[11]

  • Quantification: Determine the concentration of adenosine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[2][11]

Protocol 2: Adenosine Quantification using a Fluorometric Assay Kit

This protocol provides a simplified and high-throughput method for adenosine detection.[1][7]

1. Reagent Preparation:

  • Prepare adenosine standards by diluting a stock solution to generate a standard curve.[7]

  • Prepare a reaction mix containing adenosine deaminase, purine nucleoside phosphorylase, xanthine oxidase, a fluorometric probe, and horseradish peroxidase.[1]

2. Assay Procedure:

  • Add standards and unknown samples to a 96-well microtiter plate.

  • For each sample, prepare two wells: one with the complete reaction mix and another without adenosine deaminase (to measure background).[1]

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 535/587 nm).[7]

3. Data Analysis:

  • Subtract the fluorescence reading of the well without adenosine deaminase from the well with the complete reaction mix to obtain the net fluorescence.

  • Determine the adenosine concentration in the samples by comparing the net fluorescence to the standard curve.[1]

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the biological context of adenosine, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (e.g., Blood) StopSolution Addition of STOP Solution Sample->StopSolution Centrifugation Centrifugation to Obtain Plasma StopSolution->Centrifugation Spiking Spiking with Deuterated Internal Standard Centrifugation->Spiking LC Liquid Chromatography (Separation) Spiking->LC MS Mass Spectrometry (Detection) LC->MS Data Data Acquisition MS->Data PeakIntegration Peak Area Integration Data->PeakIntegration CalibrationCurve Comparison to Calibration Curve PeakIntegration->CalibrationCurve Concentration Adenosine Concentration Determination CalibrationCurve->Concentration

Caption: Experimental workflow for adenosine quantification using LC-MS/MS with a deuterated standard.

G cluster_receptors Adenosine Receptors cluster_gproteins G Proteins cluster_effectors Effector Enzymes cluster_second_messengers Second Messengers A1R A1 Receptor Gi Gi/o A1R->Gi A2aR A2a Receptor Gs Gs A2aR->Gs A2bR A2b Receptor A2bR->Gs Gq Gq A2bR->Gq A3R A3 Receptor A3R->Gi A3R->Gq AC Adenylyl Cyclase Gi->AC Gs->AC PLC Phospholipase C Gq->PLC cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Ca2_up ↑ Ca²⁺ IP3_DAG->Ca2_up Adenosine Adenosine Adenosine->A1R Adenosine->A2aR Adenosine->A2bR Adenosine->A3R

Caption: Simplified overview of major adenosine signaling pathways.[12][13][14]

References

Navigating the Complex Landscape of Adenosine Receptor Modulation: A Comparative Guide to Adenosine A1 Receptor Ligand Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the specificity and selectivity of ligands targeting the Adenosine A1 receptor is crucial for researchers in neuroscience, cardiology, and drug development. Misinterpretation of a ligand's binding profile can lead to confounded experimental results and stalled therapeutic progress. This guide provides a comparative analysis of commonly used Adenosine A1 receptor ligands, offering a clear overview of their performance in complex biological samples, supported by experimental data and detailed protocols.

The term "Adenosine-d1" as a specific ligand is not well-established in peer-reviewed literature. It is plausible that this refers to a deuterated form of adenosine or is a shorthand for ligands targeting the Adenosine A1 receptor, potentially in the context of its well-documented interactions with the Dopamine D1 receptor.[1][2][3][4] This guide will focus on the latter, providing a comprehensive comparison of selective and non-selective ligands for the Adenosine A1 receptor (A1R), a G protein-coupled receptor (GPCR) that plays a critical role in various physiological processes.[5]

Comparative Analysis of Adenosine A1 Receptor Ligands

The selectivity of a ligand for its target receptor over other related receptors is paramount for elucidating specific biological functions and for the development of targeted therapeutics. The following table summarizes the binding affinities (Ki) of several key adenosine receptor ligands for the four adenosine receptor subtypes (A1, A2A, A2B, and A3). Lower Ki values indicate higher binding affinity.

LigandTypeA1R Ki (nM)A2AR Ki (nM)A2BR Ki (nM)A3R Ki (nM)Selectivity Profile
CPA Agonist~1~1,800>10,000~100Highly A1 Selective
CCPA Agonist~0.5~1,500>10,000~35Highly A1 Selective[6]
NECA Agonist~10~20~1,500~30Non-selective
Adenosine Endogenous Agonist~300~1,000~15,000~500Non-selective
DPCPX Antagonist~0.5~5,000>10,000~1,000Highly A1 Selective
CGS-21680 Agonist~200~20>10,000~5,000A2A Selective[6]
2-Cl-IB-MECA Agonist~50~1,000~2,500~1A3 Selective[5]

Note: Ki values are approximate and can vary depending on the experimental conditions and tissue/cell type used.

Deciphering the Adenosine A1 Receptor Signaling Cascade

Activation of the Adenosine A1 receptor, a Gi/o-coupled receptor, triggers a cascade of intracellular events that ultimately modulate neuronal activity and other cellular functions.[3][7] The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[7][8] Additionally, the βγ subunits of the activated G protein can directly modulate ion channels, such as activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type calcium channels.[1]

Adenosine_A1_Signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation cAMP cAMP AC->cAMP Conversion Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx K_efflux K⁺ Efflux K_channel->K_efflux Ligand Adenosine / A1R Agonist Ligand->A1R ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Neuronal_Inhibition Neuronal Inhibition Ca_influx->Neuronal_Inhibition Reduced Excitability K_efflux->Neuronal_Inhibition Hyperpolarization Experimental_Workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing A1R) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Ligand_Dilution Ligand Dilution Series Ligand_Dilution->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Binding_Curve Generate Binding Curve Scintillation->Binding_Curve IC50_Calc Calculate IC50 Binding_Curve->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

References

A Comparative Guide to Adenosine and Adenosine-d1 Recovery in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of adenosine in plasma is crucial for research in various fields, including cardiovascular disease, inflammation, and oncology. However, measuring endogenous adenosine is challenging due to its rapid metabolism in blood.[1] A robust analytical method requires an efficient extraction procedure to isolate adenosine from the complex plasma matrix and a stable, deuterated internal standard, such as Adenosine-d1, to correct for analyte loss during sample preparation and analysis.

This guide compares three common sample preparation techniques for the recovery of adenosine and its internal standard from plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Comparison of Extraction Method Performance

The choice of extraction method significantly impacts the recovery of adenosine and the cleanliness of the final sample. The following table summarizes the typical recovery rates and characteristics of each technique based on published data.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Typical Recovery Moderate to High (>90% in some cases)[2]Low to Moderate (30-60%)[2]High (>85%)[3]
Selectivity Low (co-extracts other endogenous components)[4]ModerateHigh
Matrix Effect High (significant ion suppression or enhancement)[4]ModerateLow[4]
Speed/Throughput HighLow to ModerateModerate
Solvent Consumption Low to ModerateHighLow
Cost LowLowHigh
Automation Potential HighModerateHigh

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. Below are representative protocols for each extraction technique.

Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is often used in high-throughput applications.

Protocol:

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard (this compound).

  • Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate the proteins.[4][5]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[5]

  • Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5][6]

  • Carefully collect the supernatant, which contains adenosine and this compound.

  • The supernatant can be injected directly for LC-MS/MS analysis or evaporated and reconstituted in a suitable mobile phase.

Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Protocol:

  • To 200 µL of plasma, add the internal standard (this compound).

  • Add 50 µL of a buffering agent if pH adjustment is needed.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex the mixture for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a mobile phase compatible with the analytical method.

Solid-Phase Extraction (SPE)

SPE is a highly selective method that uses a solid sorbent to isolate analytes from a liquid sample. It is effective at removing interfering substances, resulting in a cleaner extract.[7]

Protocol (using a C18 SPE cartridge):

  • Conditioning: Wash the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water to activate the sorbent.[4]

  • Sample Loading: To 500 µL of plasma, add the internal standard (this compound). Dilute the plasma with an equal volume of an appropriate buffer to reduce viscosity.[8] Load the diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities while retaining adenosine.[4]

  • Elution: Elute the adenosine and this compound from the cartridge with 1 mL of methanol into a clean collection tube.[4][9]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Visualizations

Adenosine Signaling Pathway

Extracellular adenosine plays a critical role in cellular signaling by activating four G-protein coupled receptors: A1, A2A, A2B, and A3.[10][11] Its production is often initiated by cellular stress or injury, leading to the release of adenosine triphosphate (ATP).[12] The ATP is then catabolized by ectonucleotidases CD39 and CD73 to generate adenosine.[13]

AdenosineSignaling ATP Extracellular ATP AMP AMP ATP->AMP CD39 Ado Adenosine AMP->Ado CD73 Receptors Adenosine Receptors (A1, A2A, A2B, A3) Ado->Receptors Binds to cAMP cAMP Regulation Receptors->cAMP Activates G-proteins Downstream Downstream Cellular Effects cAMP->Downstream

Simplified Adenosine Signaling Pathway.
Experimental Workflow for Adenosine Analysis

The accurate measurement of adenosine requires careful sample handling from the moment of collection to prevent its rapid metabolism.

Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_extraction Extraction cluster_analysis Analysis Blood Whole Blood Collection (into 'Stop Solution') Centrifuge1 Centrifugation Blood->Centrifuge1 Plasma Plasma Separation Centrifuge1->Plasma Prep Sample Prep (PPT, LLE, or SPE) Plasma->Prep Analysis LC-MS/MS Analysis Prep->Analysis

General workflow for plasma adenosine analysis.

References

A Comparative Guide to Adenosine-d1 and Other Deuterated Nucleoside Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis by mass spectrometry, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Adenosine-d1 with other commercially available deuterated and 13C-labeled nucleoside standards. The information presented herein is supported by a compilation of experimental data and established methodologies to aid researchers in selecting the most appropriate internal standard for their specific applications.

Introduction to Deuterated Nucleoside Standards

Deuterated nucleoside standards are synthetic versions of naturally occurring nucleosides where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (²H or D). This subtle change in mass allows the standard to be distinguished from the endogenous analyte by a mass spectrometer, while ideally maintaining identical physicochemical properties. These standards are crucial for correcting for variability during sample preparation, chromatographic separation, and ionization, thereby enhancing the precision and accuracy of quantification.

This compound is a commonly used deuterated standard for the quantification of adenosine, a key endogenous nucleoside involved in numerous physiological processes. However, a variety of other deuterated and stable isotope-labeled (e.g., ¹³C, ¹⁵N) adenosine standards are also available, each with its own set of characteristics that can influence analytical performance.

Comparison of Adenosine Isotope-Labeled Internal Standards

The selection of an appropriate internal standard is a critical step in the development of robust quantitative LC-MS/MS assays. The ideal internal standard should co-elute with the analyte and exhibit the same ionization efficiency, but be clearly distinguishable by its mass-to-charge ratio (m/z).

Table 1: Comparison of Commercially Available Isotope-Labeled Adenosine Standards

StandardLabelingIsotopic PurityKey CharacteristicsPotential Applications
This compound Single deuterium labelTypically >98%Minimal mass difference from unlabeled adenosine. May exhibit a slight retention time shift in highly resolving chromatographic systems.Routine quantitative analysis of adenosine.
Adenosine-d2 Two deuterium labelsTypically >98%Increased mass difference from unlabeled adenosine. Potential for a more pronounced retention time shift compared to this compound.Applications requiring a larger mass shift for clear separation from analyte signal.
Adenosine-d4 Four deuterium labelsTypically >98%Significant mass difference. Likely to show a noticeable retention time shift in reversed-phase chromatography.Useful in complex matrices where baseline separation from potential interferences is critical.
Adenosine-d8 Eight deuterium labelsTypically >98%Largest mass difference among common deuterated standards. Most likely to exhibit a significant retention time shift.High-sensitivity applications where minimizing any potential for isotopic crosstalk is essential.
Adenosine (ribose-¹³C₅) Five ¹³C labels on the ribose moietyTypically >98%Co-elutes perfectly with unlabeled adenosine.[1][2][3] No chromatographic isotope effect. Considered the "gold standard" for isotope dilution mass spectrometry.[3]High-accuracy quantitative studies, method validation, and when chromatographic shifts with deuterated standards are problematic.
Adenosine (¹³C₁₀, ¹⁵N₅) Ten ¹³C and five ¹⁵N labelsTypically >98%Largest possible mass shift. Co-elutes with unlabeled adenosine. Provides maximum separation from the analyte's isotopic envelope.Demanding applications requiring the highest level of accuracy and precision.

Experimental Performance and Considerations

The primary concern when using deuterated internal standards is the potential for a chromatographic isotope effect, where the deuterated compound elutes slightly earlier than its non-deuterated counterpart in reversed-phase liquid chromatography.[2] This shift is generally more pronounced with an increasing number of deuterium atoms. While often minor, this can lead to inaccuracies if the analyte and internal standard experience different matrix effects at slightly different retention times.

In contrast, ¹³C-labeled internal standards are widely considered superior as they do not exhibit a chromatographic isotope effect and co-elute perfectly with the analyte.[1][2][3] This ensures that both the analyte and the internal standard are subjected to the exact same conditions throughout the analytical process, leading to more accurate and precise quantification. However, the synthesis of ¹³C-labeled standards is often more complex and costly compared to their deuterated counterparts.[1]

Experimental Protocol: Quantification of Adenosine in Biological Matrices using LC-MS/MS

This section provides a detailed methodology for the quantification of adenosine in a biological matrix (e.g., plasma, cell lysate) using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

1. Sample Preparation

  • Protein Precipitation: To 100 µL of the biological sample, add 300 µL of ice-cold methanol containing the chosen isotope-labeled adenosine internal standard at a known concentration (e.g., 100 ng/mL).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate adenosine from other matrix components. For example:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Adenosine: Precursor ion (m/z) 268.1 → Product ion (m/z) 136.1

    • This compound: Precursor ion (m/z) 269.1 → Product ion (m/z) 137.1

    • Adenosine-d4: Precursor ion (m/z) 272.1 → Product ion (m/z) 136.1

    • Adenosine (ribose-¹³C₅): Precursor ion (m/z) 273.1 → Product ion (m/z) 136.1

3. Data Analysis

  • Quantify the adenosine concentration in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of unlabeled adenosine spiked into a similar biological matrix.

Visualizing Key Concepts

Adenosine Signaling Pathway

AdenosineSignaling Adenosine Signaling Pathway Adenosine Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR A3R A3 Receptor Adenosine->A3R Gi Gi/o A1R->Gi Gs Gs A2AR->Gs A2BR->Gs A3R->Gi AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gi->PLC Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CellularResponse Cellular Response PKA->CellularResponse IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 Ca2->CellularResponse

Caption: A simplified diagram of the major adenosine signaling pathways mediated by its four receptor subtypes.

Experimental Workflow for Adenosine Quantification

ExperimentalWorkflow LC-MS/MS Workflow for Adenosine Quantification cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing BiologicalSample Biological Sample SpikeIS Spike with Isotope-Labeled Adenosine BiologicalSample->SpikeIS ProteinPrecipitation Protein Precipitation (Methanol) SpikeIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation CollectSupernatant Collect Supernatant Centrifugation->CollectSupernatant Evaporate Evaporation CollectSupernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (Reversed-Phase) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification

Caption: A flowchart illustrating the key steps in the quantification of adenosine from biological samples.

Logical Relationship of Internal Standard Selection

IS_Selection Decision Tree for Internal Standard Selection Start Start: Need for Adenosine IS HighAccuracy High Accuracy & Method Validation? Start->HighAccuracy BudgetConstraint Significant Budget Constraints? HighAccuracy->BudgetConstraint No UseC13 Use ¹³C-Labeled Adenosine HighAccuracy->UseC13 Yes ChromatographyIssue Potential for Chromatographic Shift Issues? BudgetConstraint->ChromatographyIssue No ConsiderD1 Consider this compound (Cost-Effective) BudgetConstraint->ConsiderD1 Yes ChromatographyIssue->UseC13 Yes ConsiderHigherD Consider Higher Deuteration (d4, d8 for larger mass shift) ChromatographyIssue->ConsiderHigherD No UseDeuterated Use Deuterated Adenosine

Caption: A decision-making diagram for selecting the appropriate adenosine internal standard based on experimental needs.

Conclusion

The choice of an internal standard for the quantification of adenosine by LC-MS/MS has a significant impact on the quality of the resulting data. While this compound is a cost-effective and widely used option, researchers should be aware of the potential for chromatographic shifts, especially in high-resolution systems. For applications demanding the highest accuracy and precision, ¹³C-labeled adenosine standards are the superior choice due to their identical chromatographic behavior to the unlabeled analyte. This guide provides the necessary information and experimental context to enable researchers to make an informed decision based on their specific analytical requirements and budget.

References

The Analytical Edge: A Comparative Guide to Adenosine Quantification Using Adenosine-d1 and Other Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking precise and reliable quantification of adenosine, this guide provides a comprehensive comparison of analytical methodologies, focusing on the critical role of internal standards. We delve into the limits of detection (LOD) and quantification (LOQ) achievable with various approaches, with a particular focus on the utility of Adenosine-d1.

The accurate measurement of adenosine, a purine nucleoside that plays a pivotal role in numerous physiological processes, is crucial for advancing research in areas ranging from pharmacology to clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS) is paramount in LC-MS/MS to correct for variability during sample preparation and analysis, ensuring the highest quality data.

This guide will compare the performance of analytical methods utilizing this compound as an internal standard against other commonly employed SIL-IS, such as ¹³C- and ¹⁵N-labeled adenosine.

Performance Comparison: Limits of Detection and Quantification

The selection of an appropriate analytical method and internal standard directly impacts the sensitivity of adenosine quantification. The following table summarizes the limits of detection (LOD) and lower limits of quantification (LLOQ) reported in various studies. It is important to note that these values are influenced by the specific instrumentation, sample matrix, and experimental conditions.

Internal StandardAnalytical MethodMatrixLLOQLODReference
Not SpecifiedLC-MS/MSRat Plasma0.48 ng/mL-[1]
PhenacetinLC-MS/MSRat Plasma--[1]
2-ChloroadenosineLC-MS/MSMicrodialysates10 ng/mL-[1]
2-ChloroadenosineLC-APCI-MS/MSCell Culture Media15.6 ng/mL-[2]
¹³C₅-AdenosineUPLC-MS/MSHuman Plasma2 nmol/L-[3]
¹³C₅-AdenosineRP-HPLC-ESI-MSBrain Tissue Extract--[4]
¹³C₁₀,¹⁵N₅-AdenosineLC-MSHuman Blood--[2]
Not SpecifiedRP-HPLC-UVAqueous Solution0.25 µmol/L-[5][6][7]

The Internal Standard: A Critical Choice

The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency, thereby compensating for matrix effects and variations in sample processing. While deuterium-labeled standards like this compound are widely used, studies have suggested that ¹³C-labeled internal standards may offer superior performance.[1][8][9] This is attributed to the fact that ¹³C-labeled standards have a closer chemical behavior to the unlabeled analyte and are less prone to chromatographic separation from the analyte, a phenomenon that can sometimes be observed with deuterium-labeled compounds.[8][9] Furthermore, ¹³C labels are chemically more stable and less likely to undergo isotopic exchange during sample preparation and analysis.[9]

Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the methodologies and the biological context of adenosine, the following diagrams illustrate a typical experimental workflow for adenosine quantification and a simplified representation of adenosine signaling pathways.

G Experimental Workflow for Adenosine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Protein Precipitation / Solid Phase Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into LC System Evaporation->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Experimental workflow for adenosine quantification.

G Simplified Adenosine Signaling Pathway cluster_receptors Adenosine Receptors cluster_effectors Downstream Effectors Adenosine Adenosine A1R A1 Adenosine->A1R A2AR A2A Adenosine->A2AR A2BR A2B Adenosine->A2BR A3R A3 Adenosine->A3R AC Adenylyl Cyclase A1R->AC - A2AR->AC + A2BR->AC + PLC Phospholipase C A3R->PLC + cAMP cAMP Levels AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Intracellular Ca²⁺ IP3_DAG->Ca

Simplified adenosine signaling pathway.

Detailed Experimental Protocols

The following sections provide a generalized experimental protocol for the quantification of adenosine in biological matrices using LC-MS/MS with a stable isotope-labeled internal standard such as this compound. Specific parameters may need to be optimized based on the instrumentation and sample type.

Sample Preparation
  • Thawing and Centrifugation: Thaw biological samples (e.g., plasma, serum) on ice. Centrifuge at a high speed (e.g., 14,000 rpm) at 4°C for 10 minutes to pellet any precipitates.

  • Internal Standard Spiking: Transfer a known volume of the supernatant to a clean tube. Add a specific amount of the internal standard solution (e.g., this compound in a suitable solvent) to each sample, vortex to mix.

  • Protein Precipitation: Add a cold protein precipitation solvent (e.g., acetonitrile or methanol, often in a 3:1 ratio of solvent to sample) to each tube. Vortex vigorously for at least 30 seconds.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase (e.g., 100 µL) and vortex to ensure complete dissolution.

  • Final Centrifugation: Centrifuge the reconstituted samples one last time to remove any remaining particulates before transferring the supernatant to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A reversed-phase C18 column is commonly used for adenosine separation (e.g., 150 x 2.0 mm, 3 µm particle size).[4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: A typical flow rate is 0.2 mL/min.[4]

  • Gradient: A gradient elution is often employed to achieve optimal separation. For example:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7-8 min: Return to 5% B

    • 8-10 min: Re-equilibration at 5% B

  • Injection Volume: 10 µL.[4]

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for adenosine analysis.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both adenosine and the internal standard.

    • Adenosine: The precursor ion is [M+H]⁺ at m/z 268. The most common product ion is the adenine fragment at m/z 136.[1]

    • This compound: The precursor ion will be [M+H]⁺ at m/z 269. The product ion will also be at m/z 136, assuming the deuterium label is on a part of the molecule that is lost during fragmentation. The exact transition should be optimized experimentally.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve maximum signal intensity for adenosine.

Conclusion

The accurate quantification of adenosine is critical for many areas of biomedical research. The use of LC-MS/MS with a stable isotope-labeled internal standard is the method of choice for achieving the required sensitivity and specificity. While this compound is a viable internal standard, the current literature suggests that ¹³C-labeled analogs may offer enhanced performance due to their closer physicochemical properties to the native analyte. The selection of the most appropriate internal standard and the careful optimization of the entire analytical workflow are essential for obtaining reliable and reproducible data. This guide provides a framework for researchers to establish robust methods for adenosine quantification, enabling further advancements in our understanding of its complex biological roles.

References

Safety Operating Guide

Proper Disposal of Adenosine-d1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Adenosine-d1, a deuterated form of the naturally occurring nucleoside adenosine, is a stable, non-radioactive isotopically labeled compound. Its use in research and drug development necessitates clear and effective disposal procedures to ensure laboratory safety and environmental compliance. This guide provides a comprehensive overview of the proper disposal protocols for this compound, emphasizing safe handling and adherence to regulatory guidelines.

Pre-Disposal Considerations and Waste Classification

Before initiating any disposal procedure, it is crucial to understand that since deuterium is a stable isotope of hydrogen, this compound is not considered radioactive waste. Therefore, its disposal is governed by its chemical properties, which are virtually identical to those of standard adenosine.

Adenosine is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, it is imperative to consult your institution's specific waste management policies and local regulations, as these may have particular requirements for the disposal of laboratory chemicals, regardless of their hazard classification.

Step-by-Step Disposal Procedures

The following procedures are recommended for the safe disposal of this compound:

  • Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing appropriate PPE, including:

    • Safety glasses or goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

  • Waste Collection and Segregation:

    • Solid Waste: Collect solid this compound waste, including unused product and contaminated materials (e.g., weigh boats, contaminated paper towels), in a designated and clearly labeled waste container.

    • Liquid Waste: For solutions containing this compound, collect the liquid waste in a sealed, leak-proof container that is appropriately labeled.

    • Labeling: The waste container must be labeled with the full chemical name ("this compound") and any other information required by your institution's waste management program.

  • Spill Management:

    • In the event of a spill, avoid generating dust from solid material.

    • For small spills, gently sweep the solid material into a designated waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the sealed waste container.

    • Clean the spill area with soap and water.

  • Final Disposal:

    • Professional Disposal Service: The recommended method for the final disposal of this compound waste is through a licensed and certified professional waste disposal company.[1] This ensures compliance with all relevant regulations.

    • Avoid Sewer Disposal: Do not dispose of this compound, either in solid or liquid form, down the drain.[2] While it is not considered environmentally hazardous, this is a standard best practice for all laboratory chemical waste to prevent any potential impact on aquatic life and water treatment systems.

    • Consult Local Regulations: Always adhere to local, state, and federal guidelines for chemical waste disposal.[2]

Quantitative Data

No specific quantitative limits for the disposal of adenosine or its deuterated forms were identified in the reviewed safety data sheets and disposal guidelines. Disposal regulations are primarily dictated by local and institutional policies for non-hazardous chemical waste.

ParameterValue
Hazard Classification Not classified as hazardous
Radioactivity None
Recommended Disposal Method Licensed Professional Waste Disposal Service

Experimental Workflow and Disposal Pathway

The following diagram illustrates a typical experimental workflow involving this compound and the subsequent waste disposal stream.

experimental_workflow cluster_experiment Experimental Phase cluster_waste Waste Generation & Segregation cluster_disposal Disposal Phase start Weighing this compound prep Solution Preparation start->prep exp Experimentation (e.g., cell culture, binding assay) prep->exp solid_waste Solid Waste (contaminated tips, tubes, etc.) exp->solid_waste liquid_waste Liquid Waste (unused solutions, media) exp->liquid_waste collect Collect in Labeled Waste Container solid_waste->collect liquid_waste->collect pickup Arrange for Professional Waste Pickup collect->pickup final Final Disposal by Licensed Vendor pickup->final

Experimental workflow for this compound from use to disposal.

Disposal Decision-Making Pathway

This diagram outlines the logical steps to follow when determining the appropriate disposal route for this compound.

disposal_decision start This compound Waste Generated is_radioactive Is the waste radioactive? start->is_radioactive is_mixed Is it mixed with hazardous waste? is_radioactive->is_mixed No radioactive Follow Radioactive Waste Protocol is_radioactive->radioactive Yes non_hazardous Treat as Non-Hazardous Chemical Waste is_mixed->non_hazardous No hazardous Follow Hazardous Waste Protocol is_mixed->hazardous Yes collect Collect in a labeled, sealed container non_hazardous->collect hazardous->collect professional_disposal Dispose via Licensed Professional Service collect->professional_disposal

Decision-making pathway for the proper disposal of this compound.

References

Personal protective equipment for handling Adenosine-d1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Adenosine-d1, a deuterated form of Adenosine. While Adenosine and its deuterated analogs are not classified as hazardous, adherence to standard laboratory safety protocols is crucial to maintain a safe research environment.[1]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. The recommended PPE includes:

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust meet ANSI Z.87.1 1989 standard.[2]
Chemical Splash GogglesTo be worn when there is a risk of splashing.[2][3][4]
Hand Protection Disposable GlovesNitrile gloves are recommended for incidental contact.[5]
Body Protection Laboratory CoatA standard lab coat should be worn to protect street clothing.[2][6]
Closed-toe ShoesEssential for preventing injuries from spills or dropped objects.[2][7]
Respiratory Protection NIOSH-approved RespiratorRecommended if there is a risk of generating and inhaling dust.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and operational efficiency.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area in its original, tightly sealed container.[8]

  • Keep away from incompatible materials and foodstuffs.[8]

2. Handling and Preparation:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid dust generation.[8]

  • Avoid all personal contact, including inhalation of dust.[8]

  • Do not eat, drink, or smoke in the handling area.[8]

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

3. Spill Management:

  • Minor Spills:

    • If the material is dry, clean up using dry procedures to avoid generating dust.[8]

    • Collect the residue and place it in a sealed container for disposal.[8]

    • If the spill is a solution, absorb it with an inert material and place it in a labeled container for disposal.

    • Wash the spill area thoroughly with water.[8]

  • Major Spills:

    • Evacuate the area and alert emergency responders.

    • Prevent the spillage from entering drains or water courses.[8]

4. Disposal Plan:

  • All waste must be handled in accordance with local, state, and federal regulations.[8]

  • Dispose of unused material and its container at an approved waste disposal facility.

  • Do not discharge into sewers or waterways.[8]

Experimental Workflow: Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_experiment Experiment cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Store Store in Cool, Dry Place Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh this compound DonPPE->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Waste Collect Waste Experiment->Waste Dispose Dispose per Regulations Waste->Dispose

Standard workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.